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  • Product: 3-Hydroxythiophene-2-carbaldehyde
  • CAS: 5118-08-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Hydroxythiophene-2-carbaldehyde: Structure, Properties, and Synthetic Applications

Introduction: The Versatility of a Heterocyclic Scaffold In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene and its derivatives ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene and its derivatives are particularly noteworthy, serving as privileged scaffolds in a multitude of FDA-approved drugs and advanced materials.[1] 3-Hydroxythiophene-2-carbaldehyde (CAS No: 5118-08-1) is a bifunctional molecule that stands out as a highly valuable and versatile building block.[2][3][4] Its structure, featuring a nucleophilic hydroxy group and an electrophilic aldehyde ortho to each other on an electron-rich thiophene ring, provides a unique platform for constructing complex molecular architectures.

This guide offers an in-depth exploration of 3-hydroxythiophene-2-carbaldehyde, moving beyond a simple recitation of facts to provide field-proven insights into its chemical behavior, synthesis, and application. The content herein is designed for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work.

Core Chemical Structure and Tautomeric Equilibrium

The nominal structure of 3-hydroxythiophene-2-carbaldehyde is fundamental to its reactivity. However, a critical aspect often overlooked is its existence in a state of tautomeric equilibrium. Like many 3-hydroxythiophenes, it can exist as the aromatic enol form (3-hydroxythiophene) or the non-aromatic keto form (thiophen-3(2H)-one).[5][6] This equilibrium is solvent-dependent and profoundly influences its reactivity profile, particularly in electrophilic and nucleophilic reactions.[5]

The enol tautomer benefits from the aromaticity of the thiophene ring, while the keto form possesses a reactive enone system. Understanding this duality is paramount for predicting reaction outcomes and designing synthetic strategies.

tautomerism enol 3-Hydroxythiophene-2-carbaldehyde (Enol Form - Aromatic) keto Thiophen-3(2H)-one-2-carbaldehyde (Keto Form - Non-aromatic) enol->keto Tautomerization synthesis_workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization & Purification start Starting Materials: - Thioglycolate derivative - α-halo aldehyde derivative step1 Base-catalyzed S-alkylation start->step1 intermediate Acyclic Thioether Intermediate step1->intermediate step2 Dieckmann or Thorpe-Ziegler Condensation intermediate->step2 product_crude Cyclized Dihydrothiophene step2->product_crude step3 Oxidation / Elimination product_crude->step3 purification Column Chromatography & Recrystallization step3->purification final_product Final Product: 3-Hydroxythiophene-2-carbaldehyde purification->final_product

Caption: Conceptual workflow for the synthesis of 3-hydroxythiophene-2-carbaldehyde.

Detailed Step-by-Step Methodology
  • Step 1: Synthesis of the Acyclic Precursor.

    • Procedure: A suitable α-halo aldehyde derivative is reacted with a thioglycolate equivalent in the presence of a non-nucleophilic base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol or THF. The reaction is typically run at room temperature or with gentle heating.

    • Expert Insight: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the thioglycolate without attacking the aldehyde. Anhydrous conditions are essential to prevent unwanted side reactions, such as hydrolysis of the starting materials or intermediates.

  • Step 2: Intramolecular Cyclization.

    • Procedure: The acyclic thioether intermediate from Step 1 is treated with a strong base (e.g., sodium methoxide in methanol) to induce an intramolecular condensation reaction (such as a Thorpe-Ziegler type reaction), leading to the formation of the five-membered dihydrothiophene ring.

    • Expert Insight: This is the key ring-forming step. The reaction's success depends on the substrate's ability to form a stable carbanion that can attack the aldehyde carbonyl intramolecularly. The temperature must be carefully controlled to prevent polymerization or decomposition.

  • Step 3: Aromatization and Purification.

    • Procedure: The resulting dihydrothiophene intermediate is then aromatized. This can often be achieved via oxidation or an elimination reaction, sometimes facilitated by treatment with a mild acid or exposure to air. The crude product is then purified.

    • Expert Insight: Purification is best achieved by column chromatography on silica gel, followed by recrystallization. A solvent system such as ethyl acetate/hexane is typically effective for eluting compounds of this polarity. The final purity should be confirmed by NMR and melting point analysis.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-hydroxythiophene-2-carbaldehyde lies in the orthogonal reactivity of its two functional groups.

  • Aldehyde Group Reactions: The aldehyde is a versatile electrophilic handle. It readily participates in:

    • Condensation Reactions: Forms Schiff bases (imines) with primary amines and chalcones via Claisen-Schmidt condensation with enolizable ketones. [7]These reactions are fundamental for building larger, biologically active molecules. [8] * Nucleophilic Additions: Reacts with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

    • Redox Reactions: Can be reduced to a primary alcohol (3-hydroxymethyl-2-hydroxymethylthiophene) or oxidized to a carboxylic acid (3-hydroxythiophene-2-carboxylic acid).

  • Hydroxy Group Reactions: The phenolic hydroxy group can be functionalized following deprotonation.

    • O-Alkylation and O-Acylation: Treatment with a base (e.g., potassium carbonate) followed by an alkyl or acyl halide allows for highly regioselective modification of the oxygen atom. [5][6]This is crucial for tuning the molecule's electronic properties and solubility. For example, methylation yields 3-methoxythiophene-2-carbaldehyde, a related and commercially available building block. [9] This dual reactivity makes it an ideal precursor for synthesizing fused heterocyclic systems like thienopyridines, which are scaffolds of significant interest in oncology and infectious disease research. [10]

Applications in Research and Drug Development

The thiophene nucleus is a bioisosteric replacement for the phenyl ring in many drug molecules, often improving metabolic stability and receptor affinity. [1]3-Hydroxythiophene-2-carbaldehyde serves as a starting point for derivatives with a wide range of biological activities.

  • Anticancer Agents: Thiophene carboxamide derivatives have been synthesized and investigated as potent anticancer agents. [11]The scaffold from 3-hydroxythiophene-2-carbaldehyde can be elaborated to produce compounds that target various cancer-related pathways.

  • Antibacterial and Antioxidant Activity: Derivatives such as 3-hydroxy thiophene-2-carboxamides have shown moderate to good antibacterial and antioxidant properties. [12]The ability to easily modify both the hydroxyl and aldehyde positions allows for the generation of large libraries for structure-activity relationship (SAR) studies.

  • Ligand Synthesis: The molecule is used as an intermediate in the preparation of more complex ligands, such as thiophene-based salen-type ligands, which can coordinate with metal ions for applications in catalysis and materials science. [2][4]

applications cluster_medchem Medicinal Chemistry cluster_materials Materials & Coordination Chemistry center 3-Hydroxythiophene-2-carbaldehyde anticancer Anticancer Scaffolds (e.g., Thienopyridines) center->anticancer Elaboration antibacterial Antibacterial Agents center->antibacterial Derivatization antioxidant Antioxidant Derivatives center->antioxidant Derivatization ligands Salen-type Ligands center->ligands Condensation polymers Conjugated Polymers (via Polycondensation) center->polymers Polymerization

Caption: Key application areas derived from the 3-hydroxythiophene-2-carbaldehyde scaffold.

Safety and Handling

While specific GHS data for this exact compound is not detailed, related structures like 3-methoxythiophene-2-carbaldehyde are classified with the following hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [13]Standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [3]

Conclusion

3-Hydroxythiophene-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of an aromatic hydroxyl group and a reactive aldehyde on a thiophene core, coupled with its fascinating tautomeric nature, provides chemists with multiple avenues for synthetic exploration. From the development of novel anticancer and antimicrobial agents to the synthesis of sophisticated ligands, its potential is vast. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

  • Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • PubChem. 3-(Hydroxymethyl)thiophene-2-carbaldehyde. [Link]

  • ResearchGate. Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]

  • PrepChem.com. Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester. [Link]

  • Hunter, G. A., & McNab, H. Supplementary Information: Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. [Link]

  • PubMed. Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. [Link]

  • ResearchGate. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. [Link]

  • Royal Society of Chemistry. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. [Link]

  • ResearchGate. Synthesis of 3‐hydroxythiophenes 12a‐d. [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. [Link]

  • Cheméo. Chemical Properties of 3-Thiophenecarboxaldehyde (CAS 498-62-4). [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

  • Valadie, M., et al. (2014). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
  • European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. [Link]

  • MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). [Link]

  • Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. [Link]

Sources

Exploratory

keto-enol tautomerism of 3-hydroxythiophene-2-carbaldehyde

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Hydroxythiophene-2-carbaldehyde Abstract The phenomenon of tautomerism, a fundamental concept in organic chemistry, governs the structural and electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Hydroxythiophene-2-carbaldehyde

Abstract

The phenomenon of tautomerism, a fundamental concept in organic chemistry, governs the structural and electronic properties of many heterocyclic systems vital to medicinal chemistry and materials science. This guide provides a comprehensive examination of the keto-enol tautomeric equilibrium of 3-hydroxythiophene-2-carbaldehyde. We will dissect the theoretical principles, present corroborating experimental and computational evidence, and discuss the profound implications of this equilibrium on the molecule's reactivity and its application in drug development. This document serves as a technical resource for researchers, chemists, and professionals engaged in the synthesis and application of thiophene-based scaffolds.

Introduction: The Thiophene Scaffold and Tautomeric Interplay

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as building blocks in pharmaceuticals and functional materials.[1][2] Their structural and electronic properties can be finely tuned, but are fundamentally governed by principles such as aromaticity and tautomerism. Keto-enol tautomerism, the chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group adjacent to a double bond), is a critical consideration for substituted hydroxythiophenes.[3][4]

For 3-hydroxythiophene-2-carbaldehyde, this equilibrium is not a trivial matter of minor conformational changes but a decisive factor that dictates its entire chemical identity. The central question is: which tautomer predominates, and what are the energetic and structural drivers behind this preference? This guide will demonstrate that the molecule exists almost exclusively as the enol tautomer, a preference dictated by the powerful synergistic effects of aromaticity and intramolecular hydrogen bonding.

The Tautomeric System: A Structural Dichotomy

The equilibrium for 3-hydroxythiophene-2-carbaldehyde involves two distinct constitutional isomers.[3] Understanding their structures is paramount.

  • The Enol Tautomer: 3-hydroxythiophene-2-carbaldehyde. This form preserves the aromaticity of the thiophene ring, a significant stabilizing factor. It features a hydroxyl group at the C3 position and a carbaldehyde group at the C2 position.

  • The Keto Tautomer: 2-formylthiophen-3(2H)-one. In this form, the aromaticity of the five-membered ring is broken. It possesses a ketone carbonyl within the ring at C3 and an sp³-hybridized carbon at C2 bearing the aldehyde and a hydrogen atom.

The interplay between these two forms represents a classic tautomeric equilibrium.

Caption: Keto-Enol equilibrium of the title compound.

Theoretical Framework: Drivers of Tautomeric Preference

Several key chemical principles govern the position of the keto-enol equilibrium. For this specific system, the factors overwhelmingly favor the enol form.

  • Aromaticity: The most significant driving force is the preservation of aromaticity. The thiophene ring in the enol tautomer is a Hückel aromatic system (6 π-electrons), conferring substantial thermodynamic stability. The keto tautomer sacrifices this aromatic stabilization, which carries a significant energetic penalty.

  • Intramolecular Hydrogen Bonding: The specific ortho-positioning of the hydroxyl and carbaldehyde groups in the enol form allows for the formation of a strong, resonance-assisted intramolecular hydrogen bond. This creates a stable six-membered pseudo-ring, further lowering the energy of the enol tautomer. This type of hydrogen bonding is a well-documented stabilizing interaction in similar systems.[5][6]

  • Solvent Effects: While the enol form is dominant, solvent polarity can theoretically modulate the equilibrium.[7][8] Polar, protic solvents could solvate and slightly stabilize the more polar keto form. Conversely, non-polar solvents would favor the enol tautomer, whose polarity is internally compensated by the intramolecular hydrogen bond. However, due to the powerful influence of aromaticity, the population of the keto form remains negligible across most common solvents.

Experimental Validation and Characterization Protocols

The theoretical preference for the enol tautomer is unequivocally confirmed by spectroscopic analysis. In practice, only the signals corresponding to the enol form are observed, indicating that it represents >99% of the equilibrium mixture under standard analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for studying tautomeric equilibria in solution. The spectra of 3-hydroxythiophene-2-carbaldehyde are consistent exclusively with the enol structure.[7]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Aldehyde H (CHO)9.5 - 10.5180 - 190Deshielded proton and carbon of the aldehyde group.
Hydroxyl H (OH)10.0 - 13.0 (broad)N/AHighly deshielded due to intramolecular H-bonding; often broad.
Thiophene H4/H57.0 - 8.0115 - 140Protons in the aromatic region of the thiophene ring.
Thiophene C2/C3N/A100 - 165Aromatic carbons, including the hydroxyl- and aldehyde-bearing carbons.

Self-Validating Protocol: ¹H NMR Analysis for Tautomer Identification

  • Sample Preparation: Dissolve ~5-10 mg of 3-hydroxythiophene-2-carbaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Verification of Enol Form: Look for signals in the aromatic region (7.0-8.0 ppm), a singlet for the aldehyde proton (>9.5 ppm), and a broad singlet for the hydroxyl proton (>10 ppm). The absence of signals in the aliphatic region (3.0-5.0 ppm) is critical.

    • Search for Keto Form: Specifically search for signals characteristic of the keto tautomer, such as coupled aliphatic protons. The absence of these signals confirms the predominance of the enol.

    • Integration: Integrate the aromatic and aldehyde signals. The ratio should be consistent with the proposed enol structure. The hydroxyl proton may not integrate reliably due to exchange.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the functional groups present, corroborating the enol structure.[9][10]

Functional Group Expected Frequency (cm⁻¹) Appearance
O-H Stretch2800 - 3200Very broad, low-frequency band due to strong intramolecular H-bonding.
Aromatic C-H Stretch3000 - 3100Sharp, medium intensity.
Aldehyde C=O Stretch1650 - 1680Strong, sharp. Lowered frequency due to conjugation and H-bonding.
C=C Stretch (Aromatic)1550 - 1620Medium to strong.

The absence of a typical ketone C=O stretch (~1700-1720 cm⁻¹) and the presence of the extremely broad O-H signal are definitive indicators of the H-bonded enol form.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. While a structure for the title compound itself may not be widely published, analysis of closely related 3-hydroxythiophene derivatives consistently reveals the enol tautomer.[2][6] These structures confirm the planarity of the aromatic ring and often show the characteristic short O···O distance indicative of a strong intramolecular hydrogen bond.

Computational Analysis: A Quantitative Perspective

Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for quantifying the energetic differences between tautomers and validating experimental findings.[12][13]

A typical computational workflow can robustly model this system.

computational_workflow start Define Tautomer Structures (Keto and Enol) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc nmr_calc Spectra Prediction (GIAO-NMR) geom_opt->nmr_calc spe Single-Point Energy (Higher-Level Theory, e.g., wB97X-D/def2-TZVP) freq_calc->spe solvation Solvent Model (e.g., PCM/SMD) spe->solvation thermo Thermodynamic Analysis (Calculate ΔG) solvation->thermo compare Compare with Experiment thermo->compare nmr_calc->compare

Caption: Workflow for computational tautomer analysis.

Calculations consistently show the enol tautomer to be significantly more stable than the keto tautomer.

Parameter Gas Phase Polar Solvent (e.g., Water)
ΔE (Enol - Keto) > 10-15 kcal/mol> 8-12 kcal/mol
Dominant Tautomer Enol Enol

Note: Values are illustrative, based on typical DFT results for similar systems.

The large energy difference, equivalent to an equilibrium constant overwhelmingly favoring the enol, confirms that the keto form is a high-energy, transient species that is not significantly populated.

Reactivity and Implications in Drug Development

Understanding that 3-hydroxythiophene-2-carbaldehyde exists as the enol tautomer is critical for predicting its chemical behavior and its role as a pharmacophore.

  • Chemical Reactivity: The molecule will not undergo reactions typical of a ketone with an enolizable α-proton. Instead, its reactivity is defined by three key features:

    • An Aromatic Aldehyde: It will undergo reactions like reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

    • A "Thio-Phenol": The hydroxyl group is acidic (pKa similar to a nitrophenol) and can be deprotonated to form a nucleophilic phenoxide-like anion. It can undergo O-alkylation and O-acylation.[7][8]

    • An Activated Aromatic Ring: The electron-donating hydroxyl group activates the ring towards electrophilic aromatic substitution, primarily at the C5 position.

  • Drug Design and Development:

    • Receptor Interactions: The molecule's interaction with a biological target (e.g., an enzyme or receptor) will be dictated by the enol structure. Its flat, aromatic nature and its specific hydrogen bond donor (OH) and acceptor (C=O) sites are the key features for molecular recognition. Designing a drug that assumes a keto form would bind incorrectly or not at all.

    • Pharmacokinetics (ADME): Properties like lipophilicity (LogP), acidity (pKa), and metabolic stability are all governed by the enol tautomer. These parameters are essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion profile.

    • Synthetic Utility: When used as an intermediate in a multi-step synthesis, all reaction planning must be based on the reactivity of the enol form.[14][15][16][17]

Conclusion

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. University of Edinburgh Research Explorer. [Link]

  • Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. ResearchGate. [Link]

  • Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

  • Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester. PrepChem.com. [Link]

  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. [Link]

  • The Molecular Structural and Spectroscopic Study (IR, Raman, UV and NMR) for 2-Carbaldehyde oxime- 5-nitrothiophene Molecule by the DFT Method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) Fused thiophenes: An overview of the computational investigations. ResearchGate. [Link]

  • Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]

  • Synthesis of 3‐hydroxythiophenes 12a‐d. ResearchGate. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PMC. [Link]

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  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

  • Keto Enol Tautomerism. YouTube. [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

  • Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

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Foundational

biological activity of 3-hydroxythiophene-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxythiophene-2-carbaldehyde Derivatives Foreword The thiophene ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxythiophene-2-carbaldehyde Derivatives

Foreword

The thiophene ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of clinically approved drugs and pharmacologically active compounds.[1][2][3] Its bioisosteric similarity to the benzene ring allows it to modulate physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[2][3][4] Within this vast chemical family, derivatives of 3-hydroxythiophene-2-carbaldehyde are emerging as a particularly versatile and promising class of molecules. The strategic placement of the hydroxyl and aldehyde groups offers a rich platform for synthetic modification, enabling the creation of diverse molecular libraries with a wide spectrum of biological activities. This guide provides a comprehensive exploration of these derivatives, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation.

Synthetic Pathways: From Core Scaffold to Diverse Derivatives

The synthetic versatility of the 3-hydroxythiophene-2-carbaldehyde core is central to its value in drug discovery. The aldehyde and hydroxyl functionalities serve as reactive handles for a variety of chemical transformations, allowing for the systematic development of derivatives.

Foundational Synthetic Strategies

The construction of the substituted thiophene ring itself can be achieved through several established methods, most notably the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base.[3] For creating derivatives from a pre-existing core, such as 3-bromothiophene-2-carbaldehyde, palladium-catalyzed cross-coupling reactions like the Suzuki reaction are exceptionally powerful for introducing aryl or heteroaryl substituents.[5][6][7]

Derivatization of the Core Scaffold

Once the 3-hydroxythiophene-2-carbaldehyde scaffold is obtained, its functional groups can be readily modified. The aldehyde at the C2 position is a prime site for transformations such as:

  • Claisen-Schmidt Condensation: Reaction with aryl methyl ketones to form α,β-unsaturated ketones, commonly known as chalcones.[6][8] This is a robust method for extending the conjugation of the system and introducing diverse aromatic moieties.

  • Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases), which are valuable intermediates and have shown intrinsic biological activity.

  • Carboxamide Synthesis: Oxidation of the aldehyde to a carboxylic acid followed by amide coupling, or through cyclization reactions with appropriate precursors, can yield 3-hydroxythiophene-2-carboxamide derivatives.[9][10]

The diagram below illustrates a generalized workflow for creating a library of derivatives from a thiophene carbaldehyde starting material.

G cluster_reactions Key Synthetic Reactions cluster_products Derivative Classes start 3-Substituted Thiophene-2-Carbaldehyde Core claisen Claisen-Schmidt Condensation start->claisen schiff Schiff Base Formation start->schiff amide Cyclization/ Amidation start->amide ketone Aryl/Heteroaryl Methyl Ketone ketone->claisen amine Primary Amine (R-NH2) amine->schiff precursor Amide Precursors precursor->amide chalcones Thiophene-Chalcones claisen->chalcones schiff_bases Thiophene-Schiff Bases schiff->schiff_bases carboxamides Thiophene-Carboxamides amide->carboxamides

Caption: Generalized workflow for the synthesis of key derivatives.

The Spectrum of Biological Activity

Derivatives of 3-hydroxythiophene-2-carbaldehyde have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for addressing various therapeutic challenges.[1][2]

Anticancer Properties

The development of novel anticancer agents is a critical area of research where thiophene derivatives have shown significant potential.[2][11]

Mechanism of Action: Thiophene-containing compounds can interfere with multiple signaling pathways associated with cancer.[2] Chalcone derivatives synthesized from 3-aryl thiophene-2-carbaldehyde have exhibited potent in vitro antiproliferative activity against human colon cancer cell lines (HCT-15).[5][7] While the precise mechanisms for 3-hydroxythiophene derivatives are still under investigation, related thiophene carboxamides have been shown to induce cytotoxicity through pathways such as mitochondrial complex I inhibition or by acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B).[12]

Structure-Activity Relationship (SAR): Studies on 3-aryl thiophene-2-aryl/heteroaryl chalcones revealed that specific substitution patterns significantly influence cytotoxic potency. For instance, one derivative demonstrated an IC50 value of 21 µg/mL against HCT-15 cells, which was superior to the reference drug doxorubicin (IC50 = 25 µg/mL).[5][7] This highlights that the nature and position of substituents on the aryl rings are critical determinants of anticancer activity.

Derivative ClassCancer Cell LineIC50 (µg/mL)Reference
3-Aryl Thiophene Chalcone (5a)HCT-15 (Colon)21[5][7]
3-Aryl Thiophene Chalcone (5g)HCT-15 (Colon)22.8[5][7]
Doxorubicin (Reference)HCT-15 (Colon)25[5][7]
Anti-inflammatory Activity

Chronic inflammatory diseases represent a major therapeutic challenge, and thiophene-based compounds are well-established anti-inflammatory agents.[13] Several commercially available drugs, including Tinoridine and Tiaprofenic acid, feature a thiophene core and function primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2][13]

Mechanism of Action: The anti-inflammatory potential of thiophene derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX).[13] By blocking these enzymes, they prevent the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[4] Studies have shown that thiophenes can also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation lts->inflammation thiophene Thiophene Derivatives thiophene->cox thiophene->lox

Caption: Inhibition of the Arachidonic Acid Cascade.

Structure-Activity Relationship (SAR): The anti-inflammatory activity of thiophene derivatives is highly dependent on their substitution patterns. The presence of groups such as carboxylic acids, esters, amines, and amides has been frequently linked to potent activity, particularly for the inhibition of COX and LOX enzymes.[13]

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have consistently demonstrated promising activity against a range of pathogens.[14][15][16]

Mechanism of Action: The precise antibacterial mechanism can vary. Some thiophene derivatives may disrupt bacterial cell membrane integrity, while others could inhibit essential enzymes like MurA, which is involved in peptidoglycan biosynthesis.[17] Newly synthesized 3-hydroxythiophene-2-carboxamide derivatives have shown notable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]

Structure-Activity Relationship (SAR): A study comparing 3-substituted thiophene-2-carboxamides revealed important SAR insights.

  • Effect of the 3-Substituent: 3-Amino derivatives displayed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl analogs, suggesting the amino group is crucial for potency.[9]

  • Effect of Aryl Substituents: The presence of a methoxy group on an aryl substituent attached to the carboxamide nitrogen generally enhanced activity against Gram-positive bacteria.[9]

Compound ClassSubstituent at C3Gram (+) Activity (% Inhibition)Gram (-) Activity (% Inhibition)Reference
Thiophene-2-carboxamide-NH₂40.0 - 83.3%40.0 - 86.9%[9]
Thiophene-2-carboxamide-OH20.8 - 78.3%20.0 - 78.3%[9]
Thiophene-2-carboxamide-CH₃No Activity - 47.8%No Activity - 36.0%[9]
Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of great therapeutic interest. Thiophene derivatives have been identified as effective antioxidant agents.[9][18]

Mechanism of Action: The antioxidant capacity of these compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the ABTS˙+ radical cation.[9] The electron-rich nature of the thiophene ring, coupled with substituents like hydroxyl or amino groups, can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals.

Structure-Activity Relationship (SAR): In an evaluation of 3-substituted thiophene-2-carboxamides, the 3-amino derivatives again showed the highest antioxidant activity (46.9–62.0% inhibition), followed by the 3-hydroxy derivatives (28.4–54.9% inhibition).[9] The 3-methyl derivatives displayed the lowest activity, indicating that electron-donating groups at the C3 position enhance radical scavenging capabilities.[9]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the primary biological activities of 3-hydroxythiophene-2-carbaldehyde derivatives.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-15) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Antibacterial Activity: Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The 3-hydroxythiophene-2-carbaldehyde scaffold and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The ease of synthetic modification allows for the creation of large, diverse libraries amenable to high-throughput screening. The consistent demonstration of potent anticancer, anti-inflammatory, antimicrobial, and antioxidant activities underscores their potential as a source of new therapeutic leads.[11]

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the specific molecular targets and signaling pathways for the most active compounds.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combinatorial Synthesis: Expanding the structural diversity of derivative libraries to further explore the structure-activity relationship and identify compounds with enhanced potency and selectivity.

The continued investigation of these thiophene derivatives holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021, July 19). National Center for Biotechnology Information. [Link]

  • Thiophene-Based Compounds. (2021, October 9). MDPI. [Link]

  • Biological Activities of Thiophenes. (2024, January 16). MDPI. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). ResearchGate. [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025, February 15). Europe PMC. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023, February 20). National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. [Link]

  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Scientific Research in Science and Technology. [Link]

  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2018, April 30). ResearchGate. [Link]

  • Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. ResearchGate. [Link]

  • Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate. [Link]

  • Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. (2001, September 15). PubMed. [Link]

  • unlocking antibacterial potential: thiophene-2 carbaldehyde modification of acertannin from african leaves as mura enzyme inhibitors. Jurnal Universitas Pahlawan Tuanku Tambusai. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. CORE. [Link]

  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016, December 15). European Journal of Chemistry. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022, June 30). Taylor & Francis Online. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011, April 15). PubMed. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI. [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024, August 8). ResearchGate. [Link]

Sources

Exploratory

Electronic Effects of Hydroxyl Group on Thiophene-2-Carbaldehyde Reactivity

This guide provides a technical deep-dive into the electronic and reactive properties of hydroxylated thiophene-2-carbaldehydes. It is structured to move from theoretical electronic principles to practical experimental a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the electronic and reactive properties of hydroxylated thiophene-2-carbaldehydes. It is structured to move from theoretical electronic principles to practical experimental application.

Executive Summary: The "Dual Personality" Scaffold

Thiophene-2-carbaldehyde derivatives are cornerstones in medicinal chemistry, particularly as bioisosteres for benzaldehydes. However, the introduction of a hydroxyl (-OH) group onto the thiophene ring creates a "dual personality" substrate. Unlike the benzene analog (salicylaldehyde), which is stable, hydroxythiophenes are prone to rapid keto-enol tautomerism , often favoring the non-aromatic thiophenone form.

This guide analyzes how the -OH group’s position (3, 4, or 5) dictates the electrophilicity of the C2-formyl group, the stability of the aromatic ring, and the success of downstream nucleophilic condensations.

Electronic Landscape & Hammett Correlations

The reactivity of the C2-formyl group is governed by the competition between the thiophene ring's natural electron excess and the substituent effects of the -OH group.

The Thiophene "Pseudo-Para" Relationship

While thiophene is a 5-membered ring, electronic transmission follows vectors analogous to benzene:

  • Position 5 (C5): Acts as the para position relative to C2. A 5-OH group exerts a strong Mesomeric (+M) effect, pushing electron density directly into the C2-carbonyl, significantly reducing its electrophilicity.

  • Position 4 (C4): Acts as the meta position. The +M effect is poorly transmitted to C2. The Inductive (-I) withdrawal dominates, making 4-OH derivatives slightly more reactive toward nucleophiles than the unsubstituted parent.

  • Position 3 (C3): Acts as the ortho position. It imposes both a strong +M effect and a steric/hydrogen-bonding proximity effect.

Quantitative Electronic Parameters

The following table adapts Hammett substituent constants (


) for the thiophene series. Note the massive difference in resonance contribution (

) between the 3/5 and 4 positions.
Substituent PositionElectronic AnalogyDominant Effect

(Approx)
Effect on C2-CHO Electrophilicity
5-OH ParaResonance (+M)-0.37Strongly Deactivated (Harder to attack)
4-OH MetaInductive (-I)+0.12Activated (Easier to attack)
3-OH OrthoRes. + H-BondN/A (Steric)Complex (Deactivated by +M, Activated by H-bond)
Resonance Visualization (DOT)

The following diagram illustrates the electron density flow. Note how 5-OH allows direct conjugation to the carbonyl oxygen, stabilizing the ground state and reducing reactivity.

Resonance cluster_legend Electronic Vectors Electron Donor (+M) Electron Donor (+M) Electron Withdrawing (-I) Electron Withdrawing (-I) OH_Group Hydroxyl (-OH) Thiophene_Ring Thiophene π-System OH_Group->Thiophene_Ring +M Donation (Strong at C3/C5) OH_Group->Thiophene_Ring -I Induction (Weak) Pos5 Position 5 (Direct Conjugation) OH_Group->Pos5 Pos4 Position 4 (Cross-Conjugated) OH_Group->Pos4 Carbonyl C2-Formyl (Electrophile) Thiophene_Ring->Carbonyl Resonance Transmission Pos5->Carbonyl Strong Deactivation Pos4->Carbonyl Weak Activation

Caption: Mechanistic flow of electron density from the hydroxyl group to the carbonyl electrophile.

The Tautomerism Challenge

The most critical technical hurdle in working with 3-hydroxythiophene-2-carbaldehyde is keto-enol tautomerism . Unlike phenols, the aromatic stabilization energy of thiophene (approx. 29 kcal/mol) is lower than benzene (36 kcal/mol). Consequently, the "enol" form (hydroxythiophene) often collapses into the "keto" form (thiophenone).

  • Enol Form: 3-hydroxythiophene-2-carbaldehyde (Aromatic, reactive aldehyde).

  • Keto Form: 2-formylthiophen-3(2H)-one (Non-aromatic, disrupted aldehyde conjugation).

Impact on Reactivity: In polar protic solvents (MeOH, EtOH), the equilibrium shifts, potentially interfering with Schiff base formation. The keto form exposes a reactive methylene group at C2, leading to self-condensation or polymerization (see Polymerization of Thiophene Derivatives, Kuwait J. Sci., 2020).

Experimental Protocol: Synthesis & Stabilization

Due to the instability of the free hydroxy-aldehyde, the industry-standard approach utilizes a protection-deprotection strategy or in-situ generation. The following protocol describes the synthesis of a Schiff base ligand, a common application in drug discovery (e.g., for metallo-drug complexes).

Workflow: Protected Precursor to Schiff Base

Objective: Synthesize a Schiff base from 3-hydroxythiophene-2-carbaldehyde without isolating the unstable intermediate.

Reagents:

  • Precursor: 3-Methoxythiophene-2-carbaldehyde (Stable, commercially available or synthesized via Vilsmeier-Haack of 3-methoxythiophene).

  • Demethylating Agent: Boron tribromide (

    
    ) or Pyridine hydrochloride.
    
  • Amine: 4-Aminobenzoic acid or Ethylenediamine.

Step-by-Step Methodology:

  • Vilsmeier-Haack Formylation (if starting from 3-methoxythiophene):

    • Setup: Dry 3-neck flask,

      
       atmosphere, 0°C.
      
    • Reagent Prep: Add

      
       (1.2 eq) dropwise to DMF (1.5 eq). Stir 30 min to form the Vilsmeier salt (white solid/slurry).
      
    • Addition: Dissolve 3-methoxythiophene in DCM. Add slowly to the salt.

    • Reaction: Reflux 3h.[1][2] Hydrolyze with ice/NaOAc.

    • Result: 3-Methoxythiophene-2-carbaldehyde (Yield >80%).[3]

  • Demethylation (The Critical Step):

    • Dissolve 3-methoxythiophene-2-carbaldehyde in dry DCM at -78°C.

    • Add

      
       (1.5 eq) dropwise.
      
    • Allow to warm to RT over 4h.

    • Quench: Pour into ice water. Extract immediately with EtOAc.

    • Note:Do not store the resulting 3-hydroxythiophene-2-carbaldehyde. Use immediately in Step 3.

  • Schiff Base Condensation:

    • Dissolve the fresh 3-hydroxy aldehyde in absolute Ethanol.

    • Add equimolar amine (e.g., 4-aminobenzoic acid).

    • Add catalytic Glacial Acetic Acid (2-3 drops).[2]

    • Reflux for 2-4 hours.[2]

    • Observation: Color change (Yellow

      
       Orange/Brown) indicates imine formation.
      
    • Workup: Cool to precipitate the Schiff base. Filter and wash with cold EtOH.

Reaction Pathway Diagram

Synthesis cluster_tauto Instability Risk Start 3-Methoxythiophene Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Intermediate1 3-Methoxy-2-carbaldehyde (STABLE) Step1->Intermediate1 Step2 Demethylation (BBr3, -78°C) Intermediate1->Step2 Intermediate2 3-Hydroxy-2-carbaldehyde (UNSTABLE / TAUTOMERIC) Step2->Intermediate2 Immediate Use Step3 Condensation (R-NH2, EtOH, Reflux) Intermediate2->Step3 Thiophenone Dimer Thiophenone Dimer Intermediate2->Thiophenone Dimer Degradation Product Target Schiff Base (Stabilized by H-Bond) Step3->Product

Caption: Synthesis workflow emphasizing the transient nature of the hydroxy-aldehyde intermediate.

Quantitative Data Summary

The following data aids in characterization. Note the distinct NMR shift of the hydroxyl proton, often involved in intramolecular hydrogen bonding with the carbonyl oxygen (in the 3-OH isomer).

Property3-Hydroxythiophene-2-CHO3-Methoxythiophene-2-CHO
Appearance Unstable oil / Dark solidOff-white solid
Melting Point 88-89.5 °C (Dec)95 °C
IR (C=O) ~1640 cm⁻¹ (H-bonded)1658 cm⁻¹
¹H NMR (-CHO)

9.6 - 9.8 ppm

9.8 - 10.0 ppm
¹H NMR (-OH)

10.5 - 11.5 ppm (Broad)
N/A
Stability Hours (at RT)Years

Data sources: ChemicalBook [5118-08-1], Rasayan J. Chem (2016).

References

  • Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes. Rasayan Journal of Chemistry, 2016. Link

  • Chemical and Spectroscopic Properties of the 3-Hydroxythiophene System. New Journal of Chemistry, 2010. Link

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria. NIH / PMC, 2022. Link

  • Poly thiophene-2-carbaldehyde Synthesis and Characterization. Kuwait Journal of Science, 2020. Link

  • Vilsmeier-Haack Reaction Mechanism and Protocols. Organic Chemistry Portal. Link

Sources

Foundational

literature review on 3-hydroxythiophene-2-carbaldehyde synthesis pathways

Executive Summary 3-Hydroxythiophene-2-carbaldehyde (CAS: 5118-08-1) is a critical heterocyclic scaffold in the development of bioactive compounds (e.g., kinase inhibitors) and advanced materials (e.g., Schiff-base ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxythiophene-2-carbaldehyde (CAS: 5118-08-1) is a critical heterocyclic scaffold in the development of bioactive compounds (e.g., kinase inhibitors) and advanced materials (e.g., Schiff-base ligands).[1][2] Its synthesis is non-trivial due to the inherent instability of the electron-rich 3-hydroxythiophene core, which is prone to oxidation and dimerization (forming thiophen-3(2H)-one tautomers).[1]

However, the introduction of a formyl group at the C2 position provides a unique stabilizing effect via intramolecular hydrogen bonding between the carbonyl oxygen and the C3-hydroxyl proton. This guide details the two most robust pathways to access this molecule: the Protected Vilsmeier-Haack Route (recommended for high purity) and the Fiesselmann Cyclization Route (recommended for de novo scaffold construction).[1]

Structural Analysis & Retrosynthesis

Before initiating synthesis, one must understand the target's behavior. Unlike simple phenols, 3-hydroxythiophenes exist in a keto-enol equilibrium.[1]

  • The Challenge: Unsubstituted 3-hydroxythiophene is unstable and rapidly dimerizes.[1]

  • The Solution: The C2-formyl group locks the molecule in the enol form through a 6-membered intramolecular hydrogen bond ring (S(6) motif), significantly enhancing stability.[1]

Retrosynthetic Strategy

We approach the synthesis from two distinct angles:

  • Functionalization of an Aromatic Core: Introducing the aldehyde to a protected thiophene.[1]

  • Ring Closure (De Novo): Building the thiophene ring with the oxidized functionalities already in place.

Retrosynthesis Target 3-Hydroxythiophene-2-carbaldehyde (Stabilized Enol) Methoxy 3-Methoxythiophene-2-carbaldehyde (Protected Intermediate) Target->Methoxy Demethylation Ester Methyl 3-hydroxythiophene-2-carboxylate (Fiesselmann Product) Target->Ester Reduction/Oxidation Start1 3-Methoxythiophene (Commercial Starting Material) Methoxy->Start1 Vilsmeier-Haack Formylation Start2 Thioglycolates + Acetylenic Esters Ester->Start2 Fiesselmann Cyclization

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Pathway A: The Protected Vilsmeier-Haack Route (Recommended)

This pathway is the industry standard for generating high-purity material.[1] It circumvents the instability of the free hydroxy group by using a methyl ether protecting group, which also directs the formylation regioselectively to the C2 position.

Step 1: Vilsmeier-Haack Formylation

Reaction: 3-Methoxythiophene + POCl₃ + DMF → 3-Methoxythiophene-2-carbaldehyde[1]

Mechanism: The electron-rich 3-methoxythiophene attacks the electrophilic Vilsmeier reagent (chloroiminium ion).[1] The methoxy group at C3 is a strong ortho-director, ensuring the formyl group installs exclusively at C2.[1]

Step 2: Demethylation

Reaction: 3-Methoxythiophene-2-carbaldehyde + BBr₃ → 3-Hydroxythiophene-2-carbaldehyde[1]

Expert Insight: While Boron Tribromide (BBr₃) is the gold standard for clean ether cleavage, it is harsh.[1] For larger scales where cryogenic conditions are difficult, Pyridine Hydrochloride at elevated temperatures (180°C) is a viable, albeit lower-yielding, alternative.[1]

Experimental Protocol (Pathway A)

1. Formylation:

  • Reagent Prep: In a flame-dried flask under N₂, cool DMF (1.2 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add 3-methoxythiophene (1.0 eq) dropwise (neat or in minimal DMF) while maintaining T < 10°C.

  • Heating: Warm to 70-80°C and stir for 4 hours. The solution will darken.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc (aq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO₃ and brine.[1] Dry over MgSO₄ and concentrate. Purify via recrystallization (hexanes/EtOAc).

2. Demethylation:

  • Setup: Dissolve 3-methoxythiophene-2-carbaldehyde (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.[1]

  • Cleavage: Add BBr₃ (1.0 M in DCM, 1.5 eq) dropwise over 20 min.

  • Warming: Allow to warm to 0°C over 2 hours. Monitor by TLC (starting material should disappear).

  • Quench: Carefully quench with MeOH at 0°C (exothermic!).

  • Isolation: Partition between water and DCM. The product often stays in the organic layer due to intramolecular H-bonding (reducing water solubility compared to normal phenols).

Pathway B: The Fiesselmann Cyclization (De Novo Synthesis)

This route is preferred when starting materials like 3-methoxythiophene are unavailable or when synthesizing complex analogs with substituents at C4/C5.[1]

Step 1: Fiesselmann Synthesis

Reaction: Methyl thioglycolate + Methyl propiolate (or acetylenic esters) + Base → Methyl 3-hydroxythiophene-2-carboxylate.[1]

Step 2: Functional Group Interconversion

The resulting ester must be converted to an aldehyde.[3] Direct reduction with DIBAL-H is notoriously difficult to stop at the aldehyde stage for electron-rich heterocycles.[1]

  • Recommended Sequence: Ester → Alcohol (LiAlH₄) → Aldehyde (MnO₂ or Swern).[1]

Fiesselmann Substrate Thioglycolate + Alkyne Intermediate Thioacetal Intermediate Substrate->Intermediate Base (NaOMe) Cyclization Dieckmann Condensation Intermediate->Cyclization - MeOH Product 3-Hydroxy Ester Cyclization->Product Tautomerization Aldehyde Target Aldehyde Product->Aldehyde 1. LiAlH4 2. MnO2

Figure 2: The Fiesselmann Cyclization pathway followed by redox adjustment.

Comparative Analysis of Methods

FeaturePathway A: Vilsmeier-HaackPathway B: Fiesselmann
Starting Material 3-Methoxythiophene (Commercial)Methyl thioglycolate & Alkynes
Step Count 2 Steps3-4 Steps (Cyclization + Redox)
Overall Yield High (60-75%)Moderate (30-50%)
Scalability Excellent (kg scale feasible)Moderate (Chromatography often needed)
Key Risk BBr₃ handling (Safety)Over-reduction of ester
Regioselectivity Controlled by -OMe groupControlled by precursor structure

Mechanistic Visualization (Vilsmeier-Haack)[1]

The following diagram illustrates the electrophilic aromatic substitution mechanism that drives Pathway A. Note the critical role of the iminium ion.

Vilsmeier DMF DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) DMF->VilsmeierReagent - Cl- Substrate 3-Methoxythiophene SigmaComplex Sigma Complex (C2 Attack) Substrate->SigmaComplex + Vilsmeier Reagent IminiumInter Iminium Salt SigmaComplex->IminiumInter - HCl (Aromatization) Hydrolysis Hydrolysis (H2O) IminiumInter->Hydrolysis Product 3-Methoxythiophene- 2-carbaldehyde Hydrolysis->Product - NHMe2

Figure 3: Mechanism of the Vilsmeier-Haack formylation on the electron-rich thiophene ring.[1]

References

  • Fiesselmann Thiophene Synthesis : Fiesselmann, H., & Schipprak, P. (1954).[1] Über die Darstellung von Oxy-thiophen-carbonsäureestern. Chemische Berichte.[1]

  • Vilsmeier-Haack Reaction Review : Meth-Cohn, O., & Stanforth, S. P. (1991).[1][4] The Vilsmeier–Haack Reaction.[2][4] Comprehensive Organic Synthesis.[1]

  • Demethylation Conditions : ResearchGate Discussion on Methoxythiophene Demethylation.

  • Crystal Structure & H-Bonding : Su, T., et al. (2011).[1] 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde.[1] Acta Crystallographica.[1]

  • Tautomerism of 3-Hydroxythiophenes : Chemical and spectroscopic properties of the 3-hydroxythiophene system.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Hydroxythiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

Introduction 3-Hydroxythiophene-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its functional group array, featuring a nucleophilic hydroxyl group and an electro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxythiophene-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its functional group array, featuring a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including thiophene-based salen-type ligands.[1] The Vilsmeier-Haack reaction offers a direct and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 3-hydroxythiophene.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-hydroxythiophene-2-carbaldehyde, detailing the underlying mechanism, a step-by-step experimental protocol, and expected outcomes.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[4][5] The reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[6][7]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][6][8] Other reagents such as thionyl chloride or oxalyl chloride can also be employed.[2][5] The reaction between DMF and POCl₃ forms the highly electrophilic Vilsmeier reagent.[6][7]

Electrophilic Aromatic Substitution

The electron-rich thiophene ring of the 3-hydroxythiophene substrate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4][6] This attack is directed to the C2 position, which is activated by the electron-donating hydroxyl group at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, 3-hydroxythiophene-2-carbaldehyde.[3][4][6]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Thiophene 3-Hydroxythiophene Thiophene->Iminium_Salt + Vilsmeier Reagent Product 3-Hydroxythiophene-2-carbaldehyde Iminium_Salt->Product H₂O Workup (Hydrolysis)

Figure 1: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Vilsmeier-Haack formylation of similar electron-rich heterocycles.[9] Researchers should optimize conditions as needed for their specific setup and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydroxythiophene≥97%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Phosphorus Oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium AcetateAnhydrousCommercially Available
Crushed IcePrepared in-house
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Diethyl EtherACS GradeCommercially AvailableFor extraction.
HexaneACS GradeCommercially AvailableFor recrystallization.
Step-by-Step Procedure

Part 1: Preparation of the Vilsmeier Reagent

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[9]

Part 2: Formylation Reaction

  • In a separate flask, dissolve 3-hydroxythiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the 3-hydroxythiophene solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to a temperature between 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure 3-hydroxythiophene-2-carbaldehyde.

Experimental_Workflow start Start prepare_vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->prepare_vilsmeier add_thiophene Add 3-Hydroxythiophene Solution at 0°C prepare_vilsmeier->add_thiophene react Warm to RT, then heat to 40-50°C for 2-4h add_thiophene->react workup Aqueous Work-up (Ice, NaHCO₃) react->workup extract Extract with Diethyl Ether workup->extract purify Dry, Concentrate & Purify (Chromatography/ Recrystallization) extract->purify end Pure Product purify->end

Sources

Application

Application Note: Protocol for Schiff Base Condensation with 3-Hydroxythiophene-2-Carbaldehyde

Introduction & Mechanistic Insight The condensation of 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) with primary amines represents a critical entry point into the synthesis of "thiophene-salen" type ligands. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

The condensation of 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) with primary amines represents a critical entry point into the synthesis of "thiophene-salen" type ligands. Unlike simple benzaldehyde derivatives, this substrate possesses two distinct electronic features that dictate the reaction protocol:

  • Electron-Rich Heterocycle: The thiophene ring is electron-rich (π-excessive). This increases the electron density at the carbonyl carbon via resonance, rendering it less electrophilic than its benzene analogue (salicylaldehyde). Consequently, nucleophilic attack by the amine is kinetically slower, often requiring acid catalysis or elevated temperatures.

  • Ortho-Hydroxy Effect: The hydroxyl group at the C3 position is perfectly situated to form an intramolecular hydrogen bond with the resulting imine nitrogen. This interaction (O–H···N) significantly stabilizes the final Schiff base, driving the equilibrium forward. However, it also introduces keto-amine / enol-imine tautomerism , a phenomenon critical for characterizing the final product.

Reaction Mechanism & Tautomerism

The reaction proceeds via a nucleophilic addition-elimination pathway. The initial nucleophilic attack forms a carbinolamine intermediate, which undergoes acid-catalyzed dehydration to yield the imine.

ReactionMechanism Substrate 3-Hydroxythiophene- 2-carbaldehyde (Less Electrophilic C=O) Activation Acid Activation (H+) Substrate->Activation + H+ Intermediate Carbinolamine Intermediate Activation->Intermediate + R-NH2 Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Schiff Base (Enol-Imine Form) Dehydration->Product Stable H-Bond Tautomer Keto-Amine Tautomer Product->Tautomer Equilibrium (Solvent Dependent)

Figure 1: Mechanistic pathway highlighting the acid activation required to overcome the reduced electrophilicity of the thiophene carbonyl.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 3-Hydroxythiophene-2-carbaldehyde (97%+)

  • Amine: Primary amine (0.98 – 1.05 equiv. per aldehyde group).[1][2][3][4][5][6][7][8][9][10]

    • Note: For diamines (e.g., ethylenediamine), use 0.5 equiv. of amine to 1.0 equiv. of aldehyde.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Why? Polar protic solvents stabilize the transition state and facilitate the precipitation of the Schiff base product, which is often less soluble than the starting materials.

  • Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (2-3 drops).

Method A: Standard Reflux (Recommended)

This method is suitable for most alkyl and aryl amines.

  • Preparation of Aldehyde Solution:

    • Dissolve 1.0 mmol of 3-hydroxythiophene-2-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

    • Observation: The solution typically appears pale yellow/brown.

  • Amine Addition:

    • Add 1.0 mmol of the primary amine (or 0.5 mmol diamine) slowly to the stirring aldehyde solution.

    • Checkpoint: A transient color change (often to deep yellow or orange) indicates initial nucleophilic attack.

  • Catalysis:

    • Add 2–3 drops of glacial acetic acid.

    • Mechanistic Note: This protonates the carbonyl oxygen, making it susceptible to attack by the amine, which is crucial given the thiophene's electron-donating nature.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .

    • Monitoring: Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • If precipitation occurs: Filter the solid under vacuum.

    • If no precipitate forms: Evaporate the solvent to 20% volume using a rotary evaporator and cool in an ice bath to induce crystallization.

  • Purification:

    • Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted amine).

    • Recrystallization: Recrystallize from hot ethanol or acetonitrile if high purity is required for crystallography.

Method B: Dean-Stark Dehydration (For Stubborn Amines)

For bulky or electron-deficient amines (e.g., nitro-anilines) where equilibrium conversion is low.

  • Dissolve reactants in Toluene (20 mL/mmol).

  • Add catalytic p-Toluenesulfonic acid (p-TSA) (1-2 mol%).

  • Reflux with a Dean-Stark trap to continuously remove water.

  • Reflux until the theoretical amount of water is collected (usually 6–12 hours).

  • Evaporate toluene and recrystallize the residue from ethanol.

Characterization & Validation

The formation of the Schiff base must be validated by the disappearance of the carbonyl signal and the appearance of the imine signal.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected SignalMechanistic Significance
FT-IR

(Imine)
1615 – 1635 cm⁻¹ Sharp, strong band. Lower frequency than typical imines due to conjugation with thiophene and H-bonding.
FT-IR

(Aldehyde)
Absent (was ~1650 cm⁻¹)Confirms consumption of starting material.
¹H NMR

(Azomethine)
8.30 – 8.70 ppm (s) Diagnostic singlet.
¹H NMR

(Phenolic)
12.0 – 14.0 ppm (br) Highly deshielded due to strong intramolecular hydrogen bond (O-H···N).
¹H NMR Thiophene Ring6.8 – 7.6 ppm Characteristic doublets/multiplets for thiophene protons.
Tautomerism Check

In solution (NMR), these compounds often exist primarily in the Enol-Imine form (OH...N), but in the solid state (X-ray), they may exhibit Keto-Amine character (NH...O), especially with electron-withdrawing substituents on the amine.

  • Indicator: A shift of the C=N IR band toward 1600 cm⁻¹ and the presence of weak C=O character suggests a shift toward the keto-amine tautomer.

Workflow Visualization

Workflow Start Start: 1.0 eq 3-HT-2-CHO + Solvent (EtOH) AddAmine Add Amine (1.0 eq for mono / 0.5 eq for di) Start->AddAmine Catalyst Add Catalyst (Glacial AcOH, 2-3 drops) AddAmine->Catalyst Reflux Reflux 3-6 Hours (Monitor TLC) Catalyst->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes Conc Concentrate to 20% Vol + Ice Bath Check->Conc No Wash Wash: 1. Cold EtOH 2. Et2O Filter->Wash Conc->Filter Dry Dry in Vacuum Recrystallize (EtOH/MeCN) Wash->Dry

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the Schiff base.

Safety & Handling

  • Thiophene Derivatives: Many thiophenes are sulfur-containing heterocycles that can be skin irritants and have distinct odors. Work in a well-ventilated fume hood.

  • Primary Amines: Often corrosive and lachrymators. Wear appropriate PPE (gloves, goggles).

  • Solvents: Ethanol and Toluene are flammable.

References

  • Synthesis and Biological Evaluation of Thiophene Schiff Bases Source: SciSpace / Vertex AI Search Context: Describes the reflux of thiophene-2-carboxaldehyde derivatives with amines in ethanol for 1-2 hours to yield Schiff base ligands. URL:[Link](Generalized landing page for verification)

  • Thiophene-Derived Schiff Base Complexes: Synthesis and Characterization Source: National Institutes of Health (PMC) Context: Detailed protocol for reacting thiophene-2-carbaldehyde with diamines in CH2Cl2/EtOH, confirming the disappearance of C=O stretch at 1650 cm-1 and appearance of C=N at 1633 cm-1. URL:[Link]

  • Tautomerism in Schiff Bases Derived from 3-Hydroxysalicylaldehyde Source: ResearchGate Context: Provides the fundamental structural analysis for ortho-hydroxy Schiff bases, explaining the intramolecular hydrogen bonding (O-H...N) and keto-amine tautomerism relevant to the 3-hydroxythiophene analogue. URL:[Link]

  • Reactions with Primary Amines to form Imines Source: Chemistry LibreTexts Context: General theory on acid catalysis (pH 5 optimum) for imine formation, validating the use of acetic acid to activate the less electrophilic thiophene carbonyl. URL:[Link]

Sources

Method

Application Note: Preparation of Transition Metal Complexes Using 3-Hydroxythiophene-2-Carbaldehyde

Executive Summary This application note details the protocol for synthesizing transition metal complexes derived from 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) . Unlike simple thiophene-2-carbaldehyde, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing transition metal complexes derived from 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) . Unlike simple thiophene-2-carbaldehyde, the presence of the hydroxyl group at the C3 position renders this molecule a bioisostere of salicylaldehyde . Consequently, it serves as a privileged scaffold for generating O,N,S-donor Schiff base ligands that exhibit enhanced stability and biological activity (antimicrobial, anticancer) compared to their benzene analogues.

This guide focuses on the "Schiff Base Route," the most chemically robust method for utilizing 3-HT-2-CHO in drug development.

Chemical Background & Rationale

The "Thio-Salicylaldehyde" Advantage

In medicinal coordination chemistry, the salicylaldehyde moiety is a cornerstone for creating "Salen-type" ligands. 3-HT-2-CHO introduces a sulfur atom into the aromatic ring, altering the electronic properties of the complex:

  • Soft Donor Character: The thiophene sulfur (soft donor) complements the hard oxygen/nitrogen donors, stabilizing soft/borderline metals (Cu(II), Ni(II), Pd(II)) more effectively than pure oxygen environments.

  • Lipophilicity: Thiophene rings generally increase the lipophilicity of the complex compared to phenyl rings, potentially enhancing cellular uptake in drug delivery applications.

  • Coordination Modes: Upon deprotonation of the 3-OH group, the ligand acts as a monoanionic chelator, typically forming neutral complexes with divalent metal ions (

    
     or 
    
    
    
    ).
Reaction Pathway

The synthesis proceeds in two distinct stages to ensure purity:

  • Condensation: Reaction of 3-HT-2-CHO with a primary amine to form the Schiff base (imine).

  • Metallation: Coordination of the pre-formed ligand with a metal salt.

Experimental Protocols

Materials & Reagents[1][2]
  • Precursor: 3-Hydroxythiophene-2-carbaldehyde (CAS: 5118-08-1)[1]

  • Amines: 4-Aminoantipyrine, o-phenylenediamine, or ethylenediamine (depending on desired denticity).

  • Metal Salts: Metal(II) Acetates (

    
    ) are preferred over chlorides to act as a self-buffering agent for the deprotonation of the hydroxyl group.
    
  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), DMF (for solubility issues).

Protocol A: Synthesis of the Schiff Base Ligand

Target: To create a stable O,N-donor or O,N,S-donor ligand.

  • Stoichiometry: Dissolve 1.0 mmol of 3-HT-2-CHO in 15 mL of hot absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the primary amine (e.g., 4-aminoantipyrine) dropwise to the aldehyde solution.

    • Note: If using a diamine like ethylenediamine for a tetradentate ligand, use a 2:1 ratio (Aldehyde:Amine).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce volume by 50% on a rotary evaporator and cool overnight at 4°C.

  • Purification: Recrystallize from hot ethanol/chloroform (1:1).

Protocol B: Metallation (General Procedure for Cu, Co, Ni, Zn)

Target: Synthesis of neutral


 or 

complexes.
  • Ligand Solution: Dissolve 1.0 mmol of the purified Schiff base (from Protocol A) in 20 mL of hot ethanol.

  • Base Treatment (Critical): If using metal chlorides, add 1.0 mmol of

    
     or NaOH to deprotonate the 3-hydroxyl group. Skip this step if using Metal Acetates.
    
  • Metal Addition: Dissolve 0.5 mmol (for 2:1 complexes) or 1.0 mmol (for 1:1 complexes) of the Metal(II) salt in 10 mL ethanol. Add this solution dropwise to the hot ligand solution.[2]

  • Reflux: Reflux for 4–8 hours.

    • Observation: A distinct color change (e.g., Yellow

      
       Dark Green/Brown) indicates complexation.
      
  • Isolation: Filter the solid product while hot (to remove unreacted starting materials). Wash the cake with hot water (to remove ionic byproducts) followed by hot ethanol.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Visualization of Workflow

SynthesisWorkflow cluster_0 Ligand Design cluster_1 Metallation Aldehyde 3-Hydroxythiophene- 2-carbaldehyde Condensation Condensation (Reflux EtOH, H+ cat) Aldehyde->Condensation Amine Primary Amine (e.g., o-phenylenediamine) Amine->Condensation SchiffBase Schiff Base Ligand (Imine) Condensation->SchiffBase -H2O Deprotonation Deprotonation (-H+ via Base) SchiffBase->Deprotonation MetalSalt Metal Salt (M(OAc)2 or MCl2) Complexation Coordination (Reflux 4-8h) MetalSalt->Complexation Deprotonation->Complexation Activated Ligand FinalProduct Metal Complex [ML2] or [ML] Complexation->FinalProduct Precipitation

Figure 1: Step-by-step synthesis workflow from precursor aldehyde to final transition metal complex.

Characterization & Validation Data

To ensure the integrity of the complex, compare the spectral data of the free ligand against the metal complex.

Expected IR Spectral Shifts
Functional GroupLigand Frequency (

)
Complex Frequency (

)
Structural Insight
Azomethine (

C=N)
1610 – 16301590 – 1610Shift to lower wavenumber indicates coordination via Nitrogen.
Phenolic (

O-H)
3200 – 3400 (Broad)Disappears Confirms deprotonation and coordination via Oxygen.
Thiophene (

C-S)
830 – 850810 – 830Shift indicates participation of Sulfur in coordination (optional).
M-N / M-O None400 – 600New bands confirming metal-ligand bond formation.
Magnetic Susceptibility & Geometry
Metal IonConfigurationMagnetic Moment (

)
Expected Geometry
Cu(II)

1.7 – 1.9 BMSquare Planar or Distorted Octahedral
Ni(II)

Diamagnetic (0 BM)Square Planar
Co(II)

4.3 – 5.2 BMOctahedral (High Spin)
Zn(II)

DiamagneticTetrahedral / Octahedral

Applications in Drug Development

Antimicrobial Potency

Complexes derived from 3-HT-2-CHO often exhibit higher antimicrobial activity than the free ligand. This is explained by Overtone’s Concept and Tweedy’s Chelation Theory :

  • Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom.

  • Result: Enhanced penetration through the lipid layer of bacterial membranes, blocking metal binding sites in enzymes.

DNA Binding & Cleavage

Copper(II) complexes of these ligands are potent DNA intercalators. The planar thiophene-fused system inserts between base pairs, often leading to oxidative cleavage of DNA in the presence of oxidants (


).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or solvent trapping.Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.
Low Yield Hydrolysis of Schiff base.Ensure all glassware is dry. Use molecular sieves in the reaction solvent.
No OH Disappearance (IR) Failure to deprotonate.Ensure a base (Acetate,

, or NaOH) was added. Check pH is >7 during complexation.
Insolubility Polymerization or high lattice energy.Try dissolving in DMSO or DMF. If insoluble in DMSO, the complex may be polymeric; consider using a bulky amine to prevent polymerization.

References

  • Synthesis and Characterization of Thiophene Schiff Bases

    • Title: Synthesis, characterization and biological activity of Schiff bases
    • Context: Primary protocol for ligand synthesis and condens
    • Source:

  • Metal Complexation Protocols

    • Title: Synthesis, spectral characterization, DFT, and molecular docking studies of metal(II)
    • Context: General metallation procedures and geometry assignments for thiophene-based ligands.
    • Source:

  • Biological Activity Mechanisms

    • Title: Biological Activities of Schiff Bases and Their Complexes: A Review.
    • Context: Explains the lipophilicity and antimicrobial enhancement via chel
    • Source:

  • Precursor Properties (3-Hydroxythiophene-2-carbaldehyde)

    • Title: 3-hydroxythiophene-2-carbaldehyde Chemical Properties and Suppliers.[1]

    • Context: Physical properties (MP, BP)
    • Source:

Sources

Application

synthetic routes to 3-hydroxythiophene-2-carbaldehyde from 3-methoxythiophene

Strategic Overview & Route Selection The synthesis of 3-hydroxythiophene-2-carbaldehyde presents a classic challenge in heterocyclic chemistry: the incompatibility of the electron-rich, oxidation-prone 3-hydroxythiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

The synthesis of 3-hydroxythiophene-2-carbaldehyde presents a classic challenge in heterocyclic chemistry: the incompatibility of the electron-rich, oxidation-prone 3-hydroxythiophene moiety with electrophilic aromatic substitution conditions.

Direct formylation of 3-hydroxythiophene is chemically non-viable due to the rapid keto-enol tautomerization and subsequent polymerization of the starting material. Therefore, a protection-first strategy is required. The methyl ether (3-methoxythiophene) serves as a robust "masked" hydroxyl group that directs regioselectivity while maintaining ring stability.

The Optimized Pathway

We utilize a two-step sequence:

  • Regioselective Formylation: Vilsmeier-Haack reaction to install the aldehyde at the C2 position.

  • Ether Cleavage (Demethylation): Boron tribromide (

    
    ) mediated cleavage to reveal the hydroxyl group.
    

Why this route?

  • Regiocontrol: The C3-methoxy group is an ortho, para-director. In thiophene, the

    
    -position (C2) is inherently more reactive than the 
    
    
    
    -position (C4/C5). The C3-methoxy group reinforces this preference, directing the electrophile almost exclusively to C2.
  • Stability: The intermediate, 3-methoxythiophene-2-carbaldehyde, is a stable, crystalline solid, allowing for easy purification before the sensitive demethylation step.

  • Intramolecular Stabilization: The final product benefits from a strong intramolecular hydrogen bond between the C3-hydroxyl proton and the C2-carbonyl oxygen, which prevents the rapid degradation typically seen in other hydroxythiophenes.

Reaction Pathway Visualization

The following diagram outlines the chemical logic, reagents, and critical process nodes.

SyntheticRoute SM 3-Methoxythiophene (Starting Material) VH Step 1: Vilsmeier-Haack POCl3, DMF 0°C to 70°C SM->VH Inter Intermediate: 3-Methoxythiophene-2-carbaldehyde Demeth Step 2: Demethylation BBr3 (1.0 M in DCM) -78°C to RT Inter->Demeth Prod Target: 3-Hydroxythiophene-2-carbaldehyde VH->Inter 85-92% Yield Waste1 Waste: Acidic Aqueous (Phosphoric acid residues) VH->Waste1 Demeth->Prod 75-85% Yield Waste2 Waste: MeBr (gas) Boric Acid residues Demeth->Waste2

Figure 1: Sequential synthetic pathway highlighting reagents, yields, and waste streams.

Detailed Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesis of 3-methoxythiophene-2-carbaldehyde. Mechanism: Electrophilic Aromatic Substitution via a chloroiminium ion.

Reagents & Materials
  • 3-Methoxythiophene (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

  • Quench: Saturated Sodium Acetate (

    
    ) solution.
    
Step-by-Step Methodology
  • Reagent Preparation (0°C): In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (1.5 eq). Cool to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add

    
     (1.2 eq) dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 minutes at 0°C until a white/yellowish semi-solid (the Vilsmeier salt) forms.
    
  • Substrate Addition: Dissolve 3-methoxythiophene (1.0 eq) in a minimal amount of DMF or DCE. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.[2]

  • Reaction (Heating): Once addition is complete, warm the mixture to room temperature, then heat to 60–70°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar aldehyde spot (
      
      
      
      ).
  • Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice containing NaOAc (buffered hydrolysis prevents acid-catalyzed decomposition). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The crude solid is usually pure enough (yellow crystals), but can be recrystallized from Ethanol/Water or purified via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Data:


 NMR (

):

9.98 (s, 1H, CHO), 7.62 (d, 1H), 6.95 (d, 1H), 3.98 (s, 3H, OMe).
Protocol B: Boron Tribromide Demethylation

Objective: Cleavage of the methyl ether to yield 3-hydroxythiophene-2-carbaldehyde. Mechanism: Lewis-acid complexation followed by nucleophilic displacement by bromide.

Reagents & Materials
  • 3-Methoxythiophene-2-carbaldehyde (1.0 eq)

  • Boron Tribromide (

    
    ) (1M solution in DCM, 2.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Ice water.[2]

Step-by-Step Methodology
  • Setup (-78°C): In a flame-dried 2-neck flask equipped with a nitrogen balloon and septum, dissolve 3-methoxythiophene-2-carbaldehyde (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (2.5 eq) dropwise via syringe over 20 minutes.
    
    • Note: The solution often turns dark red or brown upon complexation.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) slowly. Stir at RT for 3–5 hours.

    • Checkpoint: TLC will show the appearance of a spot that streaks slightly (phenolic nature).

  • Quenching (Hazard): Cool the mixture back to 0°C. Very carefully quench by dropwise addition of water. Caution: Violent evolution of HBr gas.

  • Workup: Dilute with DCM. Separate the layers. The product may partition into the aqueous phase if the pH is too high; ensure the aqueous layer is slightly acidic (pH 3-4). Extract the aqueous layer with DCM (

    
    ).[3]
    
  • Purification: Dry combined organics over

    
     and concentrate.
    
    • Sublimation: The product can be purified by sublimation under high vacuum if high purity is required.

    • Column: Flash chromatography using DCM/MeOH (98:2).

Expected Yield: 75–85% Data:


 NMR (

):

10.85 (s, 1H, OH, exchangeable), 9.85 (s, 1H, CHO), 7.55 (d, 1H), 6.80 (d, 1H).

Analytical Summary & Troubleshooting

Key Physical Data
Property3-Methoxythiophene-2-CHO3-Hydroxythiophene-2-CHO
Appearance Yellow Crystalline SolidPale Yellow/Beige Needles
Melting Point 80–82°C83–85°C
Solubility DCM, EtOAc, EtOHDCM, DMSO, slightly in water
Stability Stable at RTAir sensitive over months; Store under

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Yield Incomplete Vilsmeier complex formation.Ensure

is fresh (colorless). Increase formation time at 0°C before adding substrate.
Step 1: Regioisomers Temperature too high during addition.Keep addition temp <5°C to maximize kinetic control at C2.
Step 2: Polymerization Reaction warmed too fast or workup too basic.Keep quench acidic/neutral. Do not use strong base (NaOH) during workup as the phenolate is prone to oxidation.
Step 2: Incomplete Cleavage Old

reagent.

degrades with moisture. Use fresh bottles or increasing equivalents to 3.0.

References

  • Vilsmeier-Haack Reaction on Thiophenes

    • Source: Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[2][4][5]

    • URL:[Link]

  • Synthesis of 3-Hydroxythiophene-2-carbaldehyde (Methodology)

    • Source: ChemicalBook/Literature Data for CAS 5118-08-1.[6][7]

  • Demethylation Protocols (General BBr3 usage): Source: Sigma-Aldrich Technical Bulletin, "Boron Tribromide."
  • Structural Confirmation (NMR/IR Data)

    • Source: National Institutes of Health (NIH) / PubChem. "3-hydroxythiophene-2-carbaldehyde."
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Versatile Cyclization Strategies for 3-Hydroxythiophene-2-carbaldehyde Precursors

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile cyclization methods for 3-hydroxythiophene-2-carbaldehyde and its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile cyclization methods for 3-hydroxythiophene-2-carbaldehyde and its derivatives. These precursors are pivotal building blocks in synthetic organic and medicinal chemistry, offering a gateway to a diverse range of fused heterocyclic scaffolds with significant biological and material science applications.[1] This guide delves into the synthesis of key fused systems, including thieno[3,2-b]furans, thieno[3,2-b]pyridines, and thieno[3,2-b]pyrimidines. Each section provides a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of 3-Hydroxythiophene-2-carbaldehyde

3-Hydroxythiophene-2-carbaldehyde is a highly valuable and versatile precursor in heterocyclic chemistry. Its strategic importance stems from the proximate arrangement of a nucleophilic hydroxyl group and an electrophilic aldehyde function on the thiophene ring. This unique 1,2-disubstitution pattern allows for a wide array of annulation (ring-forming) reactions, making it a preferred starting material for constructing fused bicyclic and polycyclic systems.[1] These resulting scaffolds, such as thienopyridines and thienopyrimidines, are prevalent in pharmacologically active molecules, including kinase inhibitors, anti-infective agents, and CNS-targeting drugs.[2][3]

The inherent reactivity of this precursor provides a modular platform for generating molecular diversity, a critical aspect of modern drug discovery. This guide will explore three major classes of cyclization reactions, providing both the theoretical framework and practical protocols for their successful implementation in a laboratory setting.

Figure 1: Overview of cyclization pathways from the 3-hydroxythiophene-2-carbaldehyde precursor.

Synthesis of Thieno[3,2-b]furan Scaffolds

The construction of the thieno[3,2-b]furan ring system is a common transformation that leverages the reactivity of both the hydroxyl and aldehyde groups. This is typically achieved through a condensation reaction with an active methylene compound, followed by an intramolecular cyclization.

Mechanistic Insight

The reaction proceeds via an initial Knoevenagel condensation between the 3-hydroxythiophene-2-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This base-catalyzed step forms a vinyl intermediate. The subsequent step is an intramolecular nucleophilic attack of the hydroxyl group's oxygen onto one of the electron-withdrawing groups (often a nitrile), leading to ring closure. This cyclization is often spontaneous or can be promoted by heat or a stronger base. The choice of base is critical; a mild base like piperidine or triethylamine is sufficient for the initial condensation, preventing undesired side reactions.

G start 3-Hydroxythiophene -2-carbaldehyde + Active Methylene Cmpd. step1 Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) start->step1 intermediate Vinyl Intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack (O-Cyclization) intermediate->step2 product Thieno[3,2-b]furan step2->product

Figure 2: Workflow for the synthesis of Thieno[3,2-b]furans.

Experimental Protocol: Synthesis of 3-Amino-thieno[3,2-b]furan-2-carbonitrile

This protocol describes the reaction of 5-phenyl-3-hydroxythiophene-2-carbaldehyde with malononitrile.

Materials:

  • 5-phenyl-3-hydroxythiophene-2-carbaldehyde

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Hydrochloric acid (HCl), 2M

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-phenyl-3-hydroxythiophene-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (approx. 0.1 eq, ~3-4 drops) using a Pasteur pipette.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If required, recrystallize from ethanol or purify by column chromatography on silica gel.

Data Summary:

Reactant 1Reactant 2BaseSolventYield (%)Reference
5-Aryl-3-hydroxythiophene-2-carbaldehydeMalononitrilePiperidineEthanol85-95[4]
5-Alkyl-3-hydroxythiophene-2-carbaldehydeEthyl CyanoacetateTriethylamineToluene70-80[5]
3-hydroxythiophene-2-carbaldehydeMethyl thioglycolateK2CO3DMF~80[6]

Synthesis of Thieno[3,2-b]pyridine Scaffolds

The synthesis of thieno[3,2-b]pyridines from 3-hydroxythiophene-2-carbaldehyde is a powerful method for accessing nitrogen-containing fused heterocycles. A prominent method for this transformation is the Friedländer Annulation.

Mechanistic Insight

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7] In this context, the 3-hydroxythiophene-2-carbaldehyde can be considered an analogue, where the hydroxyl group is converted to an amino group in situ or a related derivative is used. The reaction is typically catalyzed by either an acid or a base.[8] The mechanism involves an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde, followed by cyclization and dehydration to form the fused pyridine ring.[7]

G start 3-Aminothiophene Derivative + α-Methylene Ketone step1 Aldol Condensation (Base or Acid Catalyst) start->step1 intermediate1 Aldol Adduct step1->intermediate1 step2 Cyclization/ Dehydration intermediate1->step2 product Thieno[3,2-b]pyridine step2->product

Figure 3: Simplified Friedländer mechanism for Thieno[3,2-b]pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Thieno[3,2-b]pyridine

This protocol describes a general procedure for the Friedländer annulation using a 3-aminothiophene-2-carbaldehyde derivative.

Materials:

  • 3-Amino-5-arylthiophene-2-carbaldehyde

  • Ketone with α-methylene group (e.g., cyclohexanone, ethyl acetoacetate)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-amino-5-arylthiophene-2-carbaldehyde (1.0 eq) and the active methylene ketone (1.2 eq) in ethanol (20 mL).

  • Base Addition: Add powdered potassium hydroxide (2.0 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary:

Thiophene PrecursorMethylene ComponentCatalystConditionsYield (%)Reference
3-Amino-5-phenylthiophene-2-carbaldehydeCyclohexanoneKOHEtOH, Reflux, 5h88[9]
3-Amino-5-bromothiophene-2-carbaldehydeAcetophenonePTSAToluene, Reflux, 8h75[10]
3-Aminothiophene-2-carbonitrileDiethyl malonateNaOEtEtOH, Reflux, 6h80[11]

Synthesis of Thieno[3,2-b]pyrimidine Scaffolds

Thieno[3,2-b]pyrimidines are another class of medicinally important heterocycles accessible from 3-hydroxythiophene-2-carbaldehyde precursors. The synthesis often involves condensation with nitrogen-containing binucleophiles like amidines, urea, or thiourea.

Mechanistic Insight

The formation of the pyrimidine ring typically begins with the condensation of a nitrogen nucleophile (from the amidine or urea) with the aldehyde group to form an imine or a related intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks an electrophilic center, which can be derived from the hydroxyl group (after conversion to a better leaving group) or from another functional group installed on the thiophene ring. The final step is an aromatization, often through dehydration or elimination of another small molecule.

G start 3-Hydroxythiophene-2-carbaldehyde Derivative + Amidine/Urea step1 Condensation (Aldehyde + Amine) start->step1 intermediate1 Imine/Acyl Intermediate step1->intermediate1 step2 Intramolecular Cyclization (2nd N-nucleophile attacks) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Aromatization (Dehydration/Elimination) intermediate2->step3 product Thieno[3,2-b]pyrimidine step3->product

Figure 4: General pathway for the synthesis of Thieno[3,2-b]pyrimidines.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4-one

This protocol details the synthesis from a 3-aminothiophene-2-carboxylate ester, a common derivative of the title precursor.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Formamide

  • Standard high-temperature reaction glassware

Procedure:

  • Reaction Setup: Place methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add an excess of formamide (10-20 eq).

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) for 4-8 hours. The reaction is often performed neat.

  • Work-up: Cool the reaction mixture. The product usually crystallizes upon cooling.

  • Isolation: Triturate the cooled mixture with water or ethanol, and collect the solid product by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from a high-boiling solvent like DMF or acetic acid if necessary.[12]

Data Summary:

Thiophene PrecursorC1-N SourceConditionsYield (%)Reference
3-Aminothiophene-2-carboxamideTriethyl orthoformateAcetic Anhydride, Reflux70-85[13]
3-Aminothiophene-2-carboxylateFormamide190 °C, neat, 5h92[12]
3-Aminothiophene-2-carbonitrileGuanidine carbonateNaOEt, EtOH, Reflux60-75[14]

Troubleshooting and Key Considerations

  • Purity of Starting Material: The 3-hydroxythiophene-2-carbaldehyde precursor should be pure. Impurities can lead to side reactions and lower yields.

  • Choice of Base/Catalyst: The choice of catalyst is crucial. For Knoevenagel condensations, mild bases are preferred. For Friedländer reactions, both acid and base catalysis are common, and the optimal choice depends on the specific substrates.[7][8]

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions and ensuring they go to completion.

  • Solvent Selection: Solvents should be anhydrous where necessary, especially for reactions involving strong bases or water-sensitive intermediates.

Conclusion

3-Hydroxythiophene-2-carbaldehyde and its derivatives are exceptionally powerful precursors for the synthesis of a wide variety of fused heterocyclic systems. The methodologies outlined in this guide—leading to thieno[3,2-b]furans, thieno[3,2-b]pyridines, and thieno[3,2-b]pyrimidines—represent robust and reproducible strategies for accessing molecular scaffolds of high interest in pharmaceutical and materials science research. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage this versatile building block to generate novel and complex molecules.

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-aminothiophenes by the gewald reaction. Journal of Heterocyclic Chemistry.
  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity.

  • A review of the Gewald reaction. Semantic Scholar.

  • Gewald reaction and apply in drug synthesis. ResearchGate.

  • Facile synthesis of 3-substituted thieno[3,2-b]furan derivatives. Academia.edu.

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. Beilstein Journal of Organic Chemistry.

  • One-pot synthesis and property study on thieno[3,2-b] furan compounds. ResearchGate.

  • In(OTf)3‐Catalyzed Synthesis of 2‐Styryl Quinolines. ResearchGate.

  • Synthesis of 3-hydroxy thiophene-2-carboxamides. ResearchGate.

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Beilstein Journals.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis. PubMed.

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.

  • Synthesis of Thienothiophenes. Encyclopedia.pub.

  • Friedländer Synthesis. J&K Scientific LLC.

  • Friedländer synthesis. Wikipedia.

  • Efficient Methods for the Synthesis of Thieno[3,2-b]thiophene and Thieno[3,2-b]furan Derivatives. J-GLOBAL.

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC.

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. PMC.

  • Thienopyrimidine. Encyclopedia MDPI.

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin.

  • Synthesis of thieno[3,2-b]thiophene derivatives. ResearchGate.

  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal.

Sources

Application

functionalization of 3-hydroxythiophene-2-carbaldehyde at the C4 and C5 positions

Executive Summary & Strategic Analysis The functionalization of 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) presents a unique challenge in heterocyclic chemistry due to the interplay between electronic directing effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) presents a unique challenge in heterocyclic chemistry due to the interplay between electronic directing effects, ring heteroatom influence, and keto-enol tautomerism.

This scaffold acts as a bioisostere for salicylaldehyde, making it a high-value intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and kinase inhibitors. However, direct functionalization is often plagued by regioselectivity issues (C4 vs. C5) and substrate instability.

The "Tautomer Trap"

Unlike phenols, 3-hydroxythiophenes exist in a solvent-dependent equilibrium with their keto-tautomer, thiophen-3(2H)-one .

  • Risk: The keto-form disrupts aromaticity and alters reactivity profiles.

  • Solution: Most robust protocols require O-alkylation (locking the enol) prior to C-H functionalization. This guide primarily utilizes 3-methoxythiophene-2-carbaldehyde as the stabilized working substrate to ensure reproducibility.

The Regioselectivity Map
  • C4-Position (Beta): Electronically activated by the C3-alkoxy group (ortho-director) and the C2-carbonyl (meta-director). These effects are cooperative , making C4 the preferred site for Electrophilic Aromatic Substitution (EAS).

  • C5-Position (Alpha): The most acidic proton due to the adjacent sulfur atom. This site is accessed via Lithiation (Directed Metalation) or specific C-H activation protocols.[1]

Strategic Visualization

The following decision tree illustrates the divergent pathways to access C4 and C5 substituted derivatives selectively.

G Start 3-Hydroxythiophene-2-carbaldehyde Step0 Step 0: O-Methylation (MeI, K2CO3) Start->Step0 Stabilize Tautomer Core 3-Methoxythiophene-2-carbaldehyde Step0->Core PathA PATH A: Electronic Control (Electrophilic Substitution) Core->PathA Direct EAS PathB PATH B: Steric/Acidic Control (Lithiation/DoM) Core->PathB Multi-step Bromination Bromination (NBS, AcOH/CHCl3) PathA->Bromination ProductC4 4-Bromo-3-methoxythiophene -2-carbaldehyde Bromination->ProductC4 Cooperative Directing (Ortho to OMe, Meta to CHO) Protect Aldehyde Protection (Acetal Formation) PathB->Protect Block CHO Lithiation Lithiation (n-BuLi, -78°C) Protect->Lithiation Alpha-Acidity Quench Electrophile Quench (E+) Lithiation->Quench ProductC5 5-Substituted-3-methoxy thiophene-2-carbaldehyde Quench->ProductC5

Figure 1: Strategic divergence for functionalizing the thiophene core. Path A exploits electronic directing effects for C4 selectivity, while Path B exploits proton acidity for C5 selectivity.

Detailed Protocols

Phase 0: Substrate Stabilization (Essential)

Objective: Convert 3-hydroxythiophene-2-carbaldehyde to 3-methoxythiophene-2-carbaldehyde to prevent keto-enol tautomerization and side reactions.

  • Dissolve 3-hydroxythiophene-2-carbaldehyde (1.0 equiv) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) and stir at 0°C for 15 min.

  • Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is stable and can be purified by silica gel chromatography (Hex/EtOAc).

Phase 1: C4-Selective Functionalization (Bromination)

Mechanism: The methoxy group at C3 is an ortho, para-director. The aldehyde at C2 is a meta-director.

  • C2: Blocked.

  • C4: Ortho to OMe (Strong Activation) AND Meta to CHO (Weak Deactivation). Reinforced Activation.

  • C5: Meta to OMe (No resonance activation) AND Para to CHO.

  • Result: Electrophilic attack occurs almost exclusively at C4 .

Protocol 1: Regioselective C4-Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetic Acid (AcOH), Chloroform (CHCl₃).[1]

  • Why this system? The AcOH/CHCl₃ solvent system buffers the reaction, preventing radical bromination (which might attack the methyl group) and favoring the ionic EAS mechanism.

StepActionCritical Observation/Note
1 Dissolve 3-methoxythiophene-2-carbaldehyde (1.0 equiv) in 1:1 AcOH/CHCl₃ (0.2 M).Ensure the starting material is fully dissolved.
2 Cool the solution to 0°C in an ice bath.Temperature control is vital to prevent over-bromination at C5.
3 Add NBS (1.05 equiv) portion-wise over 20 minutes.Keep the flask in the dark (foil) to suppress radical side reactions.
4 Allow to warm to Room Temperature (RT) and stir for 4–6 hours.Monitor via TLC/LCMS.[2] Product is less polar than SM.
5 Quench: Add saturated NaHCO₃ solution slowly (gas evolution!).Neutralize completely to protect the aldehyde.
6 Isolation: Extract with DCM, dry over MgSO₄, concentrate.Yield: Typically 85–92%.
7 Product: 4-Bromo-3-methoxythiophene-2-carbaldehyde.Solid. Ready for Suzuki coupling.[2][3][4][5][6]
Phase 2: C5-Selective Functionalization (Lithiation)

Mechanism: Direct EAS fails to target C5 selectively due to the electronic dominance of C4. We must switch mechanisms to Lithiation . Thiophene protons alpha to sulfur (C5-H) are significantly more acidic (pKa ~33) than beta protons (C4-H).

  • Constraint: n-BuLi reacts with aldehydes.[7]

  • Solution: Protect CHO as an acetal first.

Protocol 2: C5-Functionalization via Directed Metalation

Part A: Acetal Protection

  • Reflux 3-methoxythiophene-2-carbaldehyde with ethylene glycol (2.0 equiv) and p-TsOH (cat.) in Toluene using a Dean-Stark trap.

  • Isolate the acetal (2-(3-methoxythiophen-2-yl)-1,3-dioxolane).

Part B: Lithiation & Trapping

Step Action Critical Observation/Note
1 Dissolve the acetal (1.0 equiv) in anhydrous THF (0.3 M) under Argon/Nitrogen . Moisture kills n-BuLi instantly.
2 Cool to -78°C (Dry ice/Acetone bath). Essential to control kinetic selectivity.
3 Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 15 mins. Selectivity: The Li coordinates to the acetal oxygens, but the alpha-acidity of C5 drives the deprotonation there.
4 Stir at -78°C for 1 hour. Solution often turns yellow/orange (Lithio-species).
5 Add Electrophile (e.g., MeI, DMF, I₂, B(OMe)₃) dissolved in THF. For Suzuki Precursor: Add I₂ to get the C5-Iodo derivative.
6 Warm to RT and quench with saturated NH₄Cl.

| 7 | Deprotection (Optional): Treat with 1M HCl/THF to restore the aldehyde. | |

Phase 3: Application - Suzuki Cross-Coupling

Once the C4-Bromo or C5-Iodo/Bromo intermediate is generated, the following Suzuki protocol is optimized for this electron-rich thiophene core.

Protocol 3: Pd-Catalyzed Arylation

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, resists poisoning by sulfur).

  • Base: K₃PO₄ (Anhydrous) or Na₂CO₃ (2M aq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Combine Halogenated Thiophene (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv) in solvent.

  • Degas with Nitrogen for 10 mins (Sparging).

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Heat to 80°C for 6–12 hours.

  • Note: For C4-coupled products, steric hindrance from the C3-OMe and C2-CHO is significant. Higher catalyst loading (up to 10%) or SPhos-Pd-G2 catalyst may be required for bulky boronic acids.

Quantitative Data Summary

ParameterC4-Bromination (EAS)C5-Lithiation (DoM)
Starting Material 3-OMe-Thiophene-2-CHO3-OMe-Thiophene-2-Acetal
Primary Reagent NBS / AcOHn-BuLi / THF
Temperature 0°C → RT-78°C
Regioselectivity >95% C4 (Beta)>90% C5 (Alpha)
Limiting Factor Over-bromination at C5 if T > RTMoisture sensitivity / Acetal stability
Yield (Typical) 85–92%70–80% (over 2 steps)

References

  • MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chemical and spectroscopic properties of the 3-hydroxythiophene system. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

Sources

Method

Application Note: 3-Hydroxythiophene-2-carbaldehyde in Heterocyclic Pharmaceutical Synthesis

This Application Note and Protocol guide details the use of 3-hydroxythiophene-2-carbaldehyde (CAS 5118-08-1) in heterocyclic pharmaceutical synthesis. Executive Summary 3-Hydroxythiophene-2-carbaldehyde (3-HTC) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-hydroxythiophene-2-carbaldehyde (CAS 5118-08-1) in heterocyclic pharmaceutical synthesis.

Executive Summary

3-Hydroxythiophene-2-carbaldehyde (3-HTC) is a critical, yet underutilized, bifunctional building block in medicinal chemistry. Structurally analogous to salicylaldehyde, it serves as the thiophene bioisostere for the synthesis of fused bicyclic systems. Its unique reactivity arises from the ortho positioning of a nucleophilic hydroxyl group and an electrophilic formyl group, facilitating rapid heterocyclization.

This guide provides validated protocols for transforming 3-HTC into two high-value pharmaceutical scaffolds: thieno[3,2-b]pyridines (quinoline analogs) and thieno[3,2-b]pyran-4-ones (chromone analogs). These scaffolds are prevalent in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.

Technical Note on CAS Registry: The user-supplied CAS 17553-20-7 does not correspond to 3-hydroxythiophene-2-carbaldehyde in major chemical registries. The correct and commercially recognized CAS number for 3-hydroxythiophene-2-carbaldehyde is 5118-08-1 . This protocol adheres to the properties of CAS 5118-08-1.[1]

Chemical Profile & Reactivity Logic

Bifunctional Reactivity

3-HTC possesses a "push-pull" electronic structure that drives its utility in cascade reactions:

  • C-2 Formyl Group (Electrophile): Highly reactive toward Knoevenagel condensations and Schiff base formation.

  • C-3 Hydroxyl Group (Nucleophile): Acts as an electron donor, facilitating intramolecular cyclization (annulation) after the initial condensation event.

Strategic Pathway Map

The following diagram illustrates the divergent synthetic pathways accessible from 3-HTC.

G Start 3-Hydroxythiophene- 2-carbaldehyde (3-HTC) Inter1 Schiff Base / Imine Intermediate Start->Inter1 + Amine/Ammonia Inter2 Chalcone-like Intermediate Start->Inter2 + Active Methylene (Knoevenagel) Prod1 Thieno[3,2-b]pyridine (Bioactive Scaffold A) Inter1->Prod1 + Ketone/Enol (Friedländer-type) Prod3 Metal-Salen Complexes Inter1->Prod3 + Diamine + Metal Prod2 Thieno[3,2-b]pyran-4-one (Bioactive Scaffold B) Inter2->Prod2 Oxidative Cyclization or Acid Cat.

Figure 1: Divergent synthetic pathways from 3-HTC. The aldehyde and hydroxyl groups cooperate to form fused rings via condensation-cyclization sequences.

Validated Experimental Protocols

Protocol A: Synthesis of Thieno[3,2-b]pyridines (Friedländer-Type)

Target: Synthesis of substituted thieno[3,2-b]pyridines, bioisosteres of quinolines used in antimalarial and anticancer research. Mechanism: This reaction exploits the in situ conversion of the hydroxyl group to an amine (via ammonium acetate) or direct condensation where the nitrogen atom is supplied by the reagent, followed by cyclodehydration.

Materials
  • Substrate: 3-Hydroxythiophene-2-carbaldehyde (1.0 equiv)

  • Reagent: Acetophenone or substituted ketone (1.0 equiv)

  • Nitrogen Source/Catalyst: Ammonium acetate (NH₄OAc) (2.0 - 3.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst (Optional): Sulfuric acid (cat.) or L-Proline (for milder conditions)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxythiophene-2-carbaldehyde (5 mmol, 640 mg) in Glacial Acetic Acid (10 mL).

  • Addition: Add the active methylene compound (e.g., Acetophenone, 5 mmol, 0.58 mL) and Ammonium Acetate (15 mmol, 1.15 g).

    • Causality: The excess NH₄OAc serves a dual purpose: it buffers the solution and provides the ammonia source required to convert the intermediate 1,5-dicarbonyl or chalcone into the pyridine ring.

  • Reaction: Heat the mixture to reflux (110–120 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent blue/green spot (characteristic of the fused pyridine system).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring. Neutralize carefully with 20% NaOH solution or saturated NaHCO₃ until pH ~7-8.

  • Isolation: A precipitate should form. Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Quality Control (Self-Validation):

  • ¹H NMR Check: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of new aromatic protons in the pyridine region (7.5–8.5 ppm).

  • Fluorescence: The product should exhibit strong fluorescence under UV light (365 nm), a hallmark of the thieno-pyridine core.

Protocol B: Synthesis of Thieno[3,2-b]pyran-4-ones (Thienochromones)

Target: Synthesis of thieno-fused chromone analogs, relevant for anti-allergic and anti-inflammatory pathways. Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular oxa-Michael addition or cyclization.

Materials
  • Substrate: 3-Hydroxythiophene-2-carbaldehyde (1.0 equiv)

  • Reagent: Ethyl acetoacetate (1.2 equiv) or active phenol equivalent.

  • Base: Piperidine (cat.) or DBU (0.5 equiv).

  • Solvent: Ethanol or Toluene (for Dean-Stark).

Step-by-Step Methodology
  • Condensation: Mix 3-hydroxythiophene-2-carbaldehyde (5 mmol) and ethyl acetoacetate (6 mmol) in Ethanol (15 mL).

  • Catalysis: Add Piperidine (5 drops).

  • Reflux: Heat to reflux for 3 hours.

    • Mechanistic Insight: The initial product is a coumarin-like intermediate (via transesterification and Knoevenagel). However, under these specific conditions, the 3-OH group attacks the ester carbonyl (or the alkene depending on specific conditions) to close the pyran ring.

  • Cyclization Completion: If TLC shows an open-chain intermediate, add a stronger base (e.g., DBU, 1.0 equiv) and reflux for an additional hour to force ring closure.

  • Isolation: Cool to 0 °C. Acidify with 1M HCl to precipitate the product. Filter and wash with cold EtOH.

Mechanistic Visualization (Graphviz)

The following diagram details the mechanism for the Friedländer-type synthesis (Protocol A), highlighting the critical transition from the acyclic intermediate to the fused bicycle.

Mechanism Step1 3-HTC + Ketone (Aldol/Knoevenagel) Step2 Chalcone Intermediate (alpha,beta-unsaturated ketone) Step1->Step2 - H2O Step3 Michael Addition of NH3 (from NH4OAc) Step2->Step3 Step4 Amino-Intermediate Step3->Step4 Step5 Intramolecular Cyclization (Imine Formation) Step4->Step5 Ring Closure Step6 Dehydration & Aromatization (- H2O) Step5->Step6 Final Thieno[3,2-b]pyridine Step6->Final Stable Aromatic System

Figure 2: Mechanistic flow of the modified Friedländer synthesis converting 3-HTC to a thienopyridine scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete condensation due to water accumulation.Use a Dean-Stark trap (toluene reflux) or add molecular sieves to remove water.
Sticky/Tar Product Polymerization of the aldehyde.Conduct reaction under Nitrogen atmosphere. Ensure 3-HTC is freshly purified (it oxidizes upon storage).
No Fluorescence Ring closure failed; open-chain chalcone persists.Increase reaction time or switch to a higher boiling solvent (e.g., Acetic Acid -> Diglyme).
Impurity at ~10 ppm Unreacted aldehyde.Use 1.2–1.5 equivalents of the ketone/active methylene reagent.

References

  • PubChem. (n.d.). 3-Hydroxythiophene-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • El-Sherbeny, M., et al. (2000). Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives. European Journal of Medicinal Chemistry. (Contextual citation for thienopyrimidine synthesis logic).
  • Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Russian Chemical Reviews. (Authoritative source on thienopyridine mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 3-hydroxythiophene-2-carbaldehyde to thioindigo dyes

Technical Support Center: Stability & Handling of 3-Hydroxythiophene-2-carbaldehyde Case ID: THT-OX-PREV-001 Subject: Prevention of Oxidative Dimerization (Thioindigo Formation) in 3-Hydroxythiophene Derivatives Urgency:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-Hydroxythiophene-2-carbaldehyde

Case ID: THT-OX-PREV-001 Subject: Prevention of Oxidative Dimerization (Thioindigo Formation) in 3-Hydroxythiophene Derivatives Urgency: High (Irreversible Degradation Risk)

Executive Summary

3-Hydroxythiophene-2-carbaldehyde is a highly reactive intermediate. It exists in a delicate keto-enol equilibrium that is susceptible to oxidative dimerization . When exposed to air, basic conditions, or light, it rapidly degrades into colored oligomers—often referred to colloquially as "thioindigo dyes" due to their deep red/purple chromophores.[1] This guide details the mechanistic cause of this degradation and provides a self-validating protocol to maintain molecular integrity.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. The "red shift" you observe is not random; it is a cascade reaction driven by the instability of the thiophene ring when an electron-donating hydroxyl group is present.

The Mechanism:

  • Tautomerization: The molecule fluctuates between its Enol form (aromatic, 3-hydroxy) and Keto form (non-aromatic, thiophen-3(2H)-one).[1]

  • Deprotonation: Even weak bases can deprotonate the hydroxyl group, forming a Thiophenolate anion .[1]

  • Radical Formation: This anion is easily oxidized by atmospheric oxygen to a radical species.

  • Coupling (The "Dye" Formation): These radicals couple (dimerize).[1][2] While the 2-position is blocked by an aldehyde, oxidative decarboxylation or coupling at the 5-position leads to extended conjugated systems (thioindigo-like chromophores) that appear pink, red, or black.

Visualizing the Pathway:

DegradationPathway cluster_0 Critical Control Point Monomer 3-Hydroxythiophene- 2-carbaldehyde (Colorless/Pale Yellow) Monomer->Monomer Acidic Stabilization Anion Thiophenolate Anion (Highly Reactive) Monomer->Anion Base / pH > 7 Radical Thiophene Radical (Oxidative Intermediate) Anion->Radical O2 (Air) Dimer Thioindigo-like Oligomers (Deep Red/Purple) Radical->Dimer Dimerization

Figure 1: The oxidative degradation pathway.[1][3] The critical control point is preventing the formation of the thiophenolate anion.

Module 2: Storage & Handling Protocols

The following protocols are mandatory for preserving the integrity of 3-hydroxythiophene-2-carbaldehyde.

Protocol A: The "Acid-Blanket" Storage Method

Rationale: Acidic conditions suppress the formation of the reactive thiophenolate anion, locking the molecule in its more stable protonated form.

ParameterSpecificationReason
Atmosphere Argon (Ar) or Nitrogen (N₂)Oxygen is the primary oxidant. Argon is heavier than air and provides a better "blanket."
Temperature -20°C to -80°CKinetic suppression of the tautomerization and radical coupling rates.
Additive 0.1% - 1% Acetic Acid or HClMaintains acidic pH to prevent enolate formation.
Container Amber Glass, Parafilm/Teflon SealBlocks UV light which can catalyze radical formation.[1]
Protocol B: Solvent Compatibility Guide

Warning: Never dissolve this compound in a solvent without verifying its pH and oxygen content.

SolventCompatibilityNotes
Chloroform (CDCl₃) High Often naturally acidic (due to trace HCl).[1] Excellent for NMR.
Dichloromethane (DCM) Medium Good solubility, but must be acid-free and dry.[1]
DMSO / DMF CRITICAL RISK AVOID. These are Lewis bases and often contain oxidants. They accelerate dimerization rapidly.
Methanol/Ethanol Low Can promote hemiacetal formation with the aldehyde group. Avoid for long storage.
Ethyl Acetate Medium Acceptable for rapid workups.

Module 3: Troubleshooting & FAQs

Q1: My pale yellow solid turned pink/red overnight. Is it ruined?

  • Diagnosis: Yes, partial oxidation has occurred.[1] The red color indicates the formation of thioindigo-like dimers.

  • Remediation: If the color is faint, you may be able to repurify.[1]

    • Action: Dissolve in DCM + 1% Acetic Acid. Filter through a short pad of silica gel (silica is slightly acidic). The colored dimer is often much less soluble or more polar and may be retained.

    • Prevention: Ensure your storage container was effectively sealed against oxygen.

Q2: I see a new spot on TLC that wasn't there before. What is it?

  • Diagnosis: Likely the oxidative dimer or an aldol condensation product.

  • Test: Check the spot's color. If it is visible to the naked eye (red/orange) without staining, it is the oxidative dimer.

  • Fix: Run your column chromatography with acidified silica (add 1% acetic acid to the eluent).[1] NEVER use Triethylamine (TEA) or other bases in the mobile phase; this will destroy your compound on the column.[1]

Q3: Can I use this compound in a reaction with a base (e.g., K₂CO₃)?

  • Technical Constraint: This is high-risk.

  • Strategy: If a base is required for the next step (e.g., alkylation), you must add the electrophile before or simultaneously with the base.[1] Do not premix the hydroxythiophene with base; it will dimerize before it reacts with your target.

  • Alternative: Use a weaker base or a biphasic system to limit the concentration of the enolate anion.

Module 4: Experimental Workflow (Synthesis Context)

Scenario: You have just synthesized 3-hydroxythiophene-2-carbaldehyde and need to isolate it.

  • Quench: Acidify the reaction mixture to pH 3–4 using 1M HCl immediately upon completion.

  • Extraction: Extract with DCM.

  • Wash: Wash the organic layer with degassed brine. Do not use basic washes (like NaHCO₃) unless strictly necessary and done rapidly at 0°C.

  • Drying: Dry over Na₂SO₄ (neutral/acidic) rather than K₂CO₃ (basic).

  • Concentration: Rotary evaporate at low temperature (< 30°C) . Do not heat the bath.

  • Storage: Immediately place under Argon at -20°C.

References

  • Chemical and Spectroscopic Properties of the 3-Hydroxythiophene System. Source: Journal of the Chemical Society, Perkin Transactions 2.[2] Relevance: Establishes the keto-enol tautomerism and radical oxidation mechanism. URL:[Link]

  • Oxidative Dimerization of Thiophenes. Source: National Institutes of Health (PMC) / ResearchGate.[1] Relevance: Details the formation of thioindigo-like dimers from hydroxythiophenes. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Hydroxythiophene-2-carbaldehyde by Column Chromatography

Welcome to the technical support center for the purification of 3-hydroxythiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-hydroxythiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this polar heterocyclic aldehyde. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during its purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-hydroxythiophene-2-carbaldehyde that I should consider before starting column chromatography?

A1: Understanding the molecule's structure is paramount for designing a successful purification strategy. 3-Hydroxythiophene-2-carbaldehyde has two key functional groups that dictate its behavior:

  • Aromatic Hydroxyl Group (-OH): This group is weakly acidic and can form strong hydrogen bonds. Its presence significantly increases the polarity of the molecule compared to thiophene-2-carbaldehyde.

  • Aldehyde Group (-CHO): This group is also polar and can act as a hydrogen bond acceptor.

The combination of these groups makes 3-hydroxythiophene-2-carbaldehyde a polar organic compound. Its hydrogen-bonding capability means it will interact strongly with polar stationary phases like silica gel. Furthermore, thiophene derivatives can be sensitive to highly acidic conditions, which may lead to degradation during purification.[1] The compound is likely soluble in polar organic solvents like ethyl acetate, dichloromethane, and alcohols, but has limited solubility in non-polar solvents like hexane.[2][3]

Q2: Which stationary phase is best for purifying this compound? I'm concerned about potential degradation.

A2: Silica gel (SiO₂) is the most common and cost-effective stationary phase for purifying polar compounds and is a good starting point.[4] However, standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). This acidity can sometimes cause degradation of sensitive molecules, such as certain thiophene derivatives.[1]

Troubleshooting Potential Degradation: If you observe streaking on your Thin Layer Chromatography (TLC) plate or recover low yields of your product, consider these alternatives:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with a small percentage (1-2%) of a base, like triethylamine (Et₃N), in your eluent.[1] This is a common technique for acid-sensitive compounds.

  • Neutral Alumina (Al₂O₃): If deactivating silica gel is not effective, neutral alumina is an excellent alternative stationary phase for compounds that are sensitive to acid.[1]

  • Minimize Contact Time: Regardless of the stationary phase, running the column efficiently without unnecessary delays will reduce the time your compound is in contact with the solid support, minimizing potential degradation.[1]

Q3: How do I select the optimal mobile phase (eluent) for my separation?

A3: The key is to find a solvent system that provides good separation between your target compound and any impurities. This process should always begin with a thorough analysis using Thin Layer Chromatography (TLC).[1][5]

The goal is to find a solvent system where the Rf value of 3-hydroxythiophene-2-carbaldehyde is approximately 0.25-0.35. This generally provides the best resolution in column chromatography.

Recommended Solvent Systems to Screen: Start with a binary mixture of a non-polar and a polar solvent. Gradually increase the proportion of the polar solvent to increase the eluting power.[5]

Non-Polar SolventPolar SolventPolarity of Mixture
Hexanes/HeptaneEthyl AcetateLow to Medium (Increase Ethyl Acetate to increase)
Hexanes/HeptaneDichloromethaneLow to Medium (Increase Dichloromethane to increase)
DichloromethaneMethanolMedium to High (Increase Methanol to increase)

Gradient Elution: If your crude material contains impurities that are very different in polarity, a single solvent mixture (isocratic elution) may not be effective. In this case, a gradient elution is recommended. You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity of the mobile phase to elute your more polar product.[1][6] This technique often results in better separation and sharper peaks.[4]

Experimental Protocol: Step-by-Step Guide

This protocol provides a general framework for the purification. The exact solvent ratios should be optimized based on your TLC analysis.

Step 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of your crude 3-hydroxythiophene-2-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different TLC plates.

  • Run the plates in different solvent systems (e.g., 7:3 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, 9:1 Dichloromethane:Methanol).

  • Visualize the spots using a UV lamp.

  • Select the solvent system that gives your product an Rf value of ~0.3 and shows the best separation from impurities.

Step 2: Column Preparation (Wet Packing Method)
  • Select a column of appropriate size. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]

  • Clamp the column vertically and ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6]

  • Add a thin layer (approx. 1 cm) of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample loading.[6]

  • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry. [6]

Step 3: Sample Loading
  • Dissolve your crude product in the minimum amount of the initial eluent or another suitable solvent like dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Drain the solvent until the sample has fully entered the silica gel.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with your starting eluent.

  • Open the stopcock to begin the elution process. Maintain a consistent flow rate.

  • If using a gradient, systematically and gradually increase the polarity of the mobile phase as the column runs.

  • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small spots from the column outflow onto a TLC plate and checking under a UV lamp.

Step 5: Product Isolation
  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 3-hydroxythiophene-2-carbaldehyde.

Visual Workflow for Column Chromatography

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Wet Packing with Silica Gel) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification via column chromatography.

Troubleshooting Guide

Q4: My compound is streaking down the column instead of forming a clean band. What should I do?

A4: Tailing or streaking often indicates that your compound is interacting too strongly with the stationary phase.[4] This is common for polar, hydrogen-bonding compounds like 3-hydroxythiophene-2-carbaldehyde on acidic silica gel.

  • Solution 1: Modify the Mobile Phase. Add a small amount (0.5-1%) of a more polar solvent like methanol to your eluent. This can help to occupy the highly active sites on the silica gel, allowing your compound to elute more evenly.

  • Solution 2: Deactivate the Silica. As mentioned in Q2, adding 1-2% triethylamine to your eluent system can neutralize the acidic silanol groups, reducing the strong interaction and minimizing tailing.[1]

  • Solution 3: Check for Overloading. If you have loaded too much crude material onto the column, it can lead to band broadening and tailing.[1] Ensure you are using an appropriate ratio of silica to sample (at least 50:1 by weight).

Q5: I can't separate my product from a close-running impurity. How can I improve the resolution?

A5: Poor resolution is a common challenge. Here are several strategies to improve the separation of compounds with similar polarities:[1]

  • Optimize the Solvent System: Re-evaluate your TLC results. Try different solvent combinations. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

  • Use a Shallow Gradient: If using gradient elution, make the increase in polarity more gradual (a "shallow" gradient) around the point where your compounds are eluting. This gives the compounds more time to resolve.

  • Increase Column Dimensions: Use a longer and narrower column. This increases the number of theoretical plates, which directly enhances the separating power of the column.[1]

  • Reduce the Flow Rate: Slowing down the rate at which the mobile phase moves through the column can sometimes improve resolution, although this will increase the overall purification time.

Q6: My product yield is very low, and I suspect it's decomposing on the column. What's the definitive way to check for this?

A6: Suspected decomposition is a serious issue that needs to be confirmed.

  • The Silica Stability Test (2D TLC): This is a simple yet powerful diagnostic tool.

    • Dissolve a small amount of your crude material and spot it on a TLC plate.

    • Run the plate in an appropriate solvent system as you normally would. This is the first dimension.

    • After the first run, take the plate out, let it dry completely, and then rotate it 90 degrees.

    • Run the plate again in the same solvent system. This is the second dimension.

    • Interpretation: If your compound is stable, it will appear as a single spot on the diagonal of the plate. If it is decomposing on the silica, you will see new spots appearing off the diagonal.[7]

If decomposition is confirmed, you must switch to a less harsh purification method, such as using silica gel deactivated with triethylamine or switching to a neutral stationary phase like alumina.[1][7]

Troubleshooting Logic Diagram

Chromatography Troubleshooting cluster_problems Common Issues cluster_solutions Corrective Actions start Problem Observed p1 Poor Separation (Overlapping Spots) start->p1 p2 Tailing / Streaking start->p2 p3 Low Yield / Suspected Decomposition start->p3 s1 Optimize Eluent (TLC Screening) p1->s1 Different selectivity needed s2 Use Shallower Gradient p1->s2 Fine-tune elution s3 Use Longer/Narrower Column p1->s3 Increase efficiency s4 Add Polar Modifier (e.g., 1% MeOH) p2->s4 Compete for active sites s5 Deactivate Silica (e.g., 1% Et3N in eluent) p2->s5 Neutralize acid sites s7 Run 2D TLC Stability Test p3->s7 Confirm instability s6 Switch to Alumina s7->s5 If unstable s7->s6 If unstable

Caption: A logical guide for troubleshooting common chromatography issues.

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate.
  • Thiophene-2-carbaldehyde | Solubility of Things.
  • 3-hydroxythiophene-2-carbaldehyde | 5118-08-1. ChemicalBook.
  • Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. Fisher Scientific.
  • Column chromatography. University of Victoria.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Handling of 3-Hydroxythiophene-2-carbaldehyde

Introduction: The "Tautomeric Trap" 3-Hydroxythiophene-2-carbaldehyde is not merely an "aldehyde."[1][2][3][4][5][6][7] It is a bifunctional reactive intermediate that suffers from a specific structural vulnerability kno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tautomeric Trap"

3-Hydroxythiophene-2-carbaldehyde is not merely an "aldehyde."[1][2][3][4][5][6][7] It is a bifunctional reactive intermediate that suffers from a specific structural vulnerability known as keto-enol tautomerism. Unlike its stable 3-methoxy analog, the free hydroxyl group at the 3-position allows the aromatic thiophene ring to break aromaticity and tautomerize into thiophen-3(2H)-one forms.

This tautomerism is the primary driver of decomposition. The keto-form is highly electrophilic and prone to rapid self-aldol condensation, leading to dimerization and eventual polymerization into insoluble black tars. This guide provides a rigorous protocol to arrest this equilibrium and preserve compound integrity.

Part 1: Critical Storage Parameters
Q: What are the absolute minimum storage requirements for this compound?

A: You must adhere to the "CAD-20" Protocol : C old, A nhydrous, D ark, at -20°C .

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Low temperature kinetically inhibits the proton transfer required for keto-enol tautomerism and suppresses the rate of subsequent dimerization. Storage at 4°C is insufficient for periods >1 week.
Atmosphere Argon or Nitrogen Oxygen promotes the oxidation of the aldehyde to the carboxylic acid. Moisture acts as a catalyst for aldol condensation and facilitates proton shuttling.
Container Amber Glass + Teflon Seal Amber glass blocks UV light (which catalyzes radical decomposition). Teflon (PTFE) liners prevent leaching of plasticizers that can act as nucleophilic initiators.
State Solid (Neat) Never store in solution. Solvents, especially polar ones, stabilize the transition state of the tautomerization and accelerate degradation.
Q: Why did my sample turn black despite being in the fridge (4°C)?

A: The "blackening" is a hallmark of oxidative polymerization. At 4°C, the thermal energy is still sufficient to allow slow tautomerization. Once a small amount of the keto-form is generated, it reacts with the remaining enol-form (the aldehyde) in a cascade reaction. The black material is a conjugated polymer similar to polythiophene but with disrupted conjugation lengths due to cross-linking.

Mechanism of Failure:

  • Tautomerization: 3-hydroxythiophene

    
     thiophen-3(2H)-one.[8]
    
  • Dimerization: The enol acts as a nucleophile attacking the keto form.

  • Polymerization: Rapid propagation leading to insoluble dark solids.

Part 2: Visualization of Instability

The following diagram illustrates the decomposition pathway you are fighting against.

DecompositionPathway cluster_prevention Inhibition Zone (Storage) Stable 3-Hydroxythiophene-2-carbaldehyde (Stable Enol Form) Tautomer Thiophen-3(2H)-one (Reactive Keto Form) Stable->Tautomer RT / Polar Solvent Proton Transfer Dimer Aldol Dimer (Intermediate) Stable->Dimer Nucleophilic Attack Tautomer->Stable Cooling / Non-polar Tautomer->Dimer Electrophilic Partner Polymer Insoluble Black Tar (Polymerized Product) Dimer->Polymer Cascade Reaction

Caption: Figure 1. The decomposition cascade driven by keto-enol tautomerism. Storage protocols aim to trap the molecule in the green "Stable" state.

Part 3: Handling & Troubleshooting Q&A
Q: I need to weigh out 50 mg. Can I do this on the open bench?

A: No. This compound is hygroscopic and air-sensitive.

  • Best Practice: Weigh inside a glovebox under nitrogen/argon.

  • Alternative: If a glovebox is unavailable, use a "Schlenk weighing" technique:

    • Flush a tared vial with Argon.

    • Quickly transfer the solid.

    • Flush again and cap immediately.

    • Do not leave the stock bottle open for more than 15 seconds.

Q: The compound has solidified into a hard chunk. How do I break it?

A: Do not use a metal spatula vigorously, as the friction heat can initiate local decomposition.

  • Allow the sealed vial to warm to room temperature (to prevent water condensation on the solid).

  • Gently tap the vial.

  • If necessary, use a Teflon-coated spatula to gently break the solid under an inert gas flow.

Q: Can I purify the degraded material?

A: It depends on the extent of degradation.

  • <10% Decomposition (Yellow/Orange): You can attempt sublimation under high vacuum (0.1 mmHg) at moderate temperature (40-50°C). This is the gentlest method.

  • >10% Decomposition (Brown/Black sticky solid): Purification is rarely successful. Column chromatography usually exacerbates the problem because silica gel is slightly acidic/polar, which catalyzes the tautomerization and polymerization on the column. Discard and repurchase.

Q: How do I check purity without degrading it?

A: Use NMR in CDCl₃ (Chloroform-d).

  • Avoid DMSO-d6 or Methanol-d4. These polar protic/aprotic solvents stabilize the keto-form and will show "fake" impurities or induce degradation in the tube.

  • Run the NMR immediately after dissolution.

  • Look for the aldehyde proton (~9.8-10.0 ppm) and the characteristic thiophene doublets. Broadening of signals indicates early-stage polymerization.

Part 4: Workflow for Long-Term Storage

Follow this decision tree to ensure maximum shelf-life.

StorageWorkflow Start Receive Shipment Check Check Appearance (White/Pale Yellow?) Start->Check Good Intact Check->Good Yes Bad Dark/Black Check->Bad No Pack Transfer to Amber Vial under Argon Good->Pack Discard Discard/Return Bad->Discard Seal Seal with Parafilm + Place in Desiccator Jar Pack->Seal Freeze Store at -20°C Seal->Freeze

Caption: Figure 2. Standard Operating Procedure (SOP) for receiving and storing labile thiophene aldehydes.

References
  • PubChem. (n.d.).[9] 3-(Hydroxymethyl)thiophene-2-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • McNab, H., et al. (2004). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 28, 133-140. (Explains the keto-enol tautomerism mechanism). Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 3-Hydroxythiophene-2-carbaldehyde

Case ID: 3HT-SOL-001 Compound: 3-Hydroxythiophene-2-carbaldehyde (CAS: 5118-08-1) Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Solubility Paradox The Core Issue: Users freque...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3HT-SOL-001 Compound: 3-Hydroxythiophene-2-carbaldehyde (CAS: 5118-08-1) Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Solubility Paradox

The Core Issue: Users frequently report that 3-hydroxythiophene-2-carbaldehyde precipitates in aqueous buffers despite containing two polar functional groups (hydroxyl and aldehyde).

The Scientific Cause: This compound exhibits a classic "Pseudo-Nonpolar" behavior due to Resonance-Assisted Hydrogen Bonding (RAHB) . The proton of the 3-hydroxyl group forms a strong, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the 2-formyl group.

This "locks" the polar protons, effectively hiding them from the solvent. As a result:

  • Crystal Lattice Energy increases: The molecules stack efficiently, raising the melting point (88–89.5 °C) compared to the liquid thiophene-2-carbaldehyde.

  • Water Solubility decreases: The molecule presents a hydrophobic face to the solvent, resisting hydration.

Visual Mechanism Analysis

The following diagram illustrates the structural factors dictating solubility and the competing equilibria you must manage.

SolubilityMechanism cluster_solvents Solvent Interaction Compound 3-Hydroxythiophene- 2-carbaldehyde (Neutral) IntraHB Intramolecular H-Bond (Hydrophobic Face) Compound->IntraHB Dominant in Non-polar/Acidic Media Anion Thiophenolate Anion (Water Soluble) Compound->Anion pH > 7.9 (Deprotonation) Dimer Dimer/Polymer (Insoluble Black Precipitate) Compound->Dimer Acid Catalysis or Oxidation DMSO DMSO/DMF (Breaks H-Bonds) IntraHB->DMSO High Solubility Water Water (Excluded) IntraHB->Water Precipitation Anion->Compound pH < 7.0

Figure 1: Solubility and stability landscape. The intramolecular hydrogen bond (Red) competes with solvation. Increasing pH generates the soluble anion (Green), but risks instability.

Troubleshooting Guide (Q&A)

Scenario A: "My compound precipitates immediately upon dilution into PBS."

Diagnosis: You are fighting the "Crash-Out" effect . When you dilute a DMSO stock into an aqueous buffer (like PBS, pH 7.4), the solvent power drops drastically. Since the pKa is ~7.9, the compound remains largely neutral (and hydrophobic) at pH 7.4.

Protocol 1: The "Step-Down" Solubilization Method Do not add neat DMSO stock directly to a large volume of buffer. This creates local supersaturation.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM .

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Slowly add this intermediate mix to your buffer while vortexing.

    • Result: The co-solvent (PEG) coats the hydrophobic face, preventing immediate aggregation.

Scenario B: "The solution turned dark/black after 24 hours."

Diagnosis: This is Oxidative Polymerization . Thiophene derivatives, especially electron-rich ones like 3-hydroxythiophenes, are prone to oxidation and polymerization, often catalyzed by light or trace acids.

Corrective Action:

  • Degas Solvents: Use degassed buffers (bubble N2 or He for 15 mins).

  • Add Antioxidant: Supplement the buffer with 0.5 mM TCEP or 1 mM Ascorbic Acid if compatible with your assay.

  • Protect from Light: Wrap vials in aluminum foil.

Scenario C: "Can I use NaOH to dissolve it?"

Diagnosis: Yes, but with Extreme Caution . Raising the pH above the pKa (7.9) deprotonates the hydroxyl group, breaking the intramolecular H-bond and creating a highly soluble anion.

  • Risk: Aldehydes are unstable in strong base (Cannizzaro reaction or Aldol condensation).

  • Limit: Do not exceed pH 9.0. Use a carbonate buffer (pH 9) rather than adding strong NaOH pellets.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (100 mM)

Standard DMSO stocks can degrade if water is present.

  • Weighing: Weigh 12.8 mg of 3-hydroxythiophene-2-carbaldehyde.

  • Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Note: Do not use ethanol as a stock solvent; it promotes acetal formation with the aldehyde.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and yellow/amber.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible), blanket with Nitrogen/Argon, and store at -20°C.

    • Shelf Life: 3 months. If precipitate forms upon thawing, sonicate at 30°C for 5 mins.

Protocol 2: High-Concentration Aqueous Prep (For Animal Studies)

Target: 5 mg/mL in aqueous vehicle.

  • Co-solvent Mix: Prepare a vehicle of 5% DMSO / 40% PEG-400 / 55% Water .

  • Order of Addition:

    • Dissolve compound in DMSO first.

    • Add PEG-400 and vortex.

    • Add Water last in small aliquots with continuous vortexing.

  • pH Adjustment: If cloudiness persists, adjust pH to 8.0–8.5 using 0.1 N NaOH. (Monitor stability; use within 4 hours).

Technical Data & Properties

PropertyValueImplication for Solubility
Molecular Weight 128.15 g/mol Small molecule, kinetics are fast.
pKa (Predicted) 7.89 ± 0.10At pH 7.4, ~75% is neutral (insoluble). At pH 8.5, ~80% is anionic (soluble).
LogP ~1.5 (Predicted)Moderately lipophilic, requires organic co-solvents.
H-Bond Donor 1 (Intramolecular)The donor is "busy" internally, reducing water interaction.
Melting Point 88–89.5 °CHigh lattice energy requires heat or DMSO to break.

Solvent Compatibility Table:

SolventSolubility RatingNotes
DMSO Excellent (>100 mM)Recommended stock solvent.
DMF Excellent (>100 mM)Good alternative, but toxic.
Ethanol/Methanol GoodWarning: Can form hemiacetals over time. Use fresh.
Water (pH 7) Poor (< 1 mM)Requires co-solvent or pH adjustment.
PBS (pH 7.4) PoorSalting-out effect may reduce solubility further.
0.1 M Na2CO3 (pH 9) Moderate/GoodSoluble as anion, but stability is low.

References

  • PubChem. (n.d.). Compound Summary: 3-(Hydroxymethyl)thiophene-2-carbaldehyde (Related Structure & Properties). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Beilstein-Institut. (2025). Synthetic strategies for 3-hydroxythiophene derivatives. Beilstein Archives. Retrieved February 24, 2026, from [Link]

  • MDPI. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds. Molecules. Retrieved February 24, 2026, from [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling chemical compounds.

Troubleshooting

minimizing dimerization during 3-hydroxythiophene-2-carbaldehyde synthesis

A Guide to Minimizing Dimerization and Maximizing Yield Welcome to the technical support center for the synthesis of 3-hydroxythiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dimerization and Maximizing Yield

Welcome to the technical support center for the synthesis of 3-hydroxythiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with dimerization during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve your desired product with high purity and yield.

Understanding the Challenge: The Dimerization Problem

The synthesis of 3-hydroxythiophene-2-carbaldehyde is often plagued by the formation of a dimeric byproduct. This issue stems from the inherent reactivity of the 3-hydroxythiophene core. 3-Hydroxythiophene exists in a tautomeric equilibrium with its keto form, thiophen-3(2H)-one. Under the acidic conditions of the Vilsmeier-Haack formylation, both tautomers are susceptible to side reactions, primarily dimerization, which significantly reduces the yield of the desired aldehyde.

The dimerization can proceed through several pathways, including acid-catalyzed self-condensation or radical-mediated coupling, leading to the formation of stable, unwanted byproducts. The most commonly reported dimer has the structure 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1][2]

This guide will walk you through a robust strategy to circumvent this problem: a protection-formylation-deprotection sequence. By protecting the reactive hydroxyl group, the propensity for dimerization is drastically reduced, allowing for a clean formylation reaction.

Troubleshooting Guide: Minimizing Dimerization

This section addresses common issues encountered during the synthesis of 3-hydroxythiophene-2-carbaldehyde and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low to no yield of the desired product; reaction mixture is a complex tar. Direct formylation of unprotected 3-hydroxythiophene under standard Vilsmeier-Haack conditions. The acidic and potentially high-temperature environment promotes rapid polymerization and dimerization.[2]Implement a protection-formylation-deprotection strategy. Protect the hydroxyl group as a more stable ether, such as a methyl ether, before attempting the Vilsmeier-Haack reaction.
Significant amount of a higher molecular weight byproduct observed by TLC/LC-MS. Dimerization of the 3-hydroxythiophene starting material or the product. This is exacerbated by prolonged reaction times and elevated temperatures.1. Use a protected starting material (e.g., 3-methoxythiophene). 2. Maintain strict temperature control. The Vilsmeier-Haack reaction can be exothermic. Prepare the Vilsmeier reagent at 0°C and maintain a low reaction temperature (0-10°C) during the addition of the thiophene substrate.[2] 3. Optimize reaction time. Monitor the reaction closely by TLC. Over-extending the reaction time can lead to increased byproduct formation.
Formation of chlorinated byproducts. Use of excess Vilsmeier reagent or higher reaction temperatures can lead to chlorination of the thiophene ring. The Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophen under drastic conditions leads to the 3-chloro-2-formyl derivative.[3][4]1. Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Maintain low reaction temperatures.
Difficulty in separating the desired product from the dimer. The dimer and the desired product can have similar polarities, making chromatographic separation challenging.1. Prevention is key. Employ the protection strategy to minimize dimer formation in the first place. 2. Optimize chromatography conditions. A careful selection of the solvent system and gradient for column chromatography is crucial. Consider using a less polar solvent system initially to elute the desired product before the more polar dimer.

Frequently Asked Questions (FAQs)

Q1: Why is direct Vilsmeier-Haack formylation of 3-hydroxythiophene so problematic?

A1: The free hydroxyl group on the thiophene ring is electron-donating and activates the ring towards electrophilic substitution, which is desirable for the formylation. However, it also renders the molecule susceptible to acid-catalyzed side reactions. The hydroxyl group can be protonated under the acidic reaction conditions, increasing the electrophilicity of the ring and promoting intermolecular reactions that lead to dimerization and polymerization.[1]

Q2: What is the best protecting group for the hydroxyl function?

A2: A methyl group is a common and effective protecting group. 3-Methoxythiophene is commercially available or can be synthesized from 3-hydroxythiophene. The methoxy group is stable under the Vilsmeier-Haack conditions and can be cleaved later to reveal the desired hydroxyl group. The successful Vilsmeier-Haack formylation of the analogous 3-methoxybenzo[b]thiophene to the corresponding 2-formyl derivative supports this strategy.[3][4]

Q3: What is the mechanism of dimerization?

A3: The dimerization of 3-hydroxythiophene is thought to occur through a Michael-type addition of one molecule of the enol tautomer (3-hydroxythiophene) to the keto tautomer (thiophen-3(2H)-one), which is activated by protonation under acidic conditions. This leads to the formation of the observed dimer, 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1][2]

// Nodes Tautomer_Equilibrium [label="3-Hydroxythiophene <=> Thiophen-3(2H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nThiophen-3(2H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophilic_Attack [label="Nucleophilic Attack by\n3-Hydroxythiophene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Dimer Formation\n(4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Tautomer_Equilibrium -> Protonation [label="Acidic Conditions (H+)"]; Protonation -> Nucleophilic_Attack [label="Activated Intermediate"]; Nucleophilic_Attack -> Dimer; } .enddot

Caption: Proposed mechanism for the acid-catalyzed dimerization of 3-hydroxythiophene.

Q4: Are there alternative formylation methods that avoid harsh acidic conditions?

A4: While the Vilsmeier-Haack reaction is the most common, other formylation methods could be explored, although they may present their own challenges. For instance, lithiation of a protected 3-bromothiophene derivative followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a possibility. However, this requires a multi-step synthesis to prepare the necessary starting material. Lewis acid-catalyzed formylations could also be considered, but their compatibility with the sensitive 3-hydroxythiophene ring would need careful evaluation.[5][6]

Recommended Synthetic Protocol: A Three-Step Approach

To minimize dimerization, we strongly recommend a three-step synthetic sequence:

  • Protection: Methylation of 3-hydroxythiophene to 3-methoxythiophene.

  • Formylation: Vilsmeier-Haack formylation of 3-methoxythiophene to yield 3-methoxythiophene-2-carbaldehyde.

  • Deprotection: Demethylation of 3-methoxythiophene-2-carbaldehyde to afford the final product, 3-hydroxythiophene-2-carbaldehyde.

// Nodes Start [label="3-Hydroxythiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protection [label="Step 1: Protection\n(Methylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="3-Methoxythiophene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formylation [label="Step 2: Formylation\n(Vilsmeier-Haack)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="3-Methoxythiophene-2-carbaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Step 3: Deprotection\n(Demethylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="3-Hydroxythiophene-2-carbaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Protection; Protection -> Intermediate1; Intermediate1 -> Formylation; Formylation -> Intermediate2; Intermediate2 -> Deprotection; Deprotection -> Final_Product; } .enddot

Caption: Recommended three-step workflow for the synthesis of 3-hydroxythiophene-2-carbaldehyde.

Step 1: Protection of 3-Hydroxythiophene (Methylation)

Objective: To protect the reactive hydroxyl group as a methyl ether.

Materials:

  • 3-Hydroxythiophene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxythiophene (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxythiophene.

Step 2: Vilsmeier-Haack Formylation of 3-Methoxythiophene

Objective: To introduce a formyl group at the 2-position of the protected thiophene ring.

Materials:

  • 3-Methoxythiophene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (1.5 equivalents) in anhydrous DCM at 0°C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-methoxythiophene (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methoxythiophene-2-carbaldehyde.

Step 3: Deprotection of 3-Methoxythiophene-2-carbaldehyde (Demethylation)

Objective: To cleave the methyl ether and obtain the final product.

Materials:

  • 3-Methoxythiophene-2-carbaldehyde

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxythiophene-2-carbaldehyde (1.0 equivalent) in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath) under an inert atmosphere.

  • Add a 1M solution of BBr₃ in DCM (1.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-hydroxythiophene-2-carbaldehyde.

References

  • Journal of the Chemical Society C: Organic, 1970, 2431-2433.
  • Benchchem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • New Journal of Chemistry, 2010, 34, 1637-1646.
  • ResearchGate. (2025). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
  • Benchchem. (2025). effect of temperature on Vilsmeier-Haack reaction outcome.
  • Journal of the Chemical Society C: Organic, RSC Publishing.
  • Benchchem. (2025).
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Benchchem. (2025). Formylation Reactions in Medicinal Chemistry: A Core Technical Guide.
  • MDPI. (2014).
  • ResearchGate. (2025). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxythiophene-2-carboxaldehyde.
  • PMC. (2025).
  • Kuwait Journal of Science. (2020).
  • Google Patents. (1983).
  • PubChem. (n.d.). 3-Methoxythiophene-2-carbaldehyde.
  • Carolina Digital Repository. (2025). LEWIS ACID INTERACTIONS WITH RUTHENIUM FORMYL AND HYDROXYMETHYL COMPLEXES.
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophene-2-carbaldehyde.
  • ResearchGate. (2026).
  • ChemicalBook. (2025). 3-Methoxythiophene-2-carbaldehyde.
  • Googleapis.com. (1983).
  • Thermo Fisher Scientific. (n.d.). 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg.
  • Organic Syntheses. (n.d.). 2-hydroxythiophene.
  • Semantic Scholar. (2001). Method for producing thiophene-3-carboxaldehyde.

Sources

Optimization

stabilizing air-sensitive 3-hydroxythiophene-2-carbaldehyde during workup

Welcome to the technical support center for handling and stabilizing 3-hydroxythiophene-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and stabilizing 3-hydroxythiophene-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but notoriously unstable compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in the principles of organic chemistry to help you navigate the challenges of its workup and purification.

The Challenge: Understanding the Instability of 3-Hydroxythiophene-2-carbaldehyde

3-Hydroxythiophene-2-carbaldehyde is a valuable synthetic intermediate, but its utility is often hampered by its inherent instability, particularly its sensitivity to air.[1][2] The electron-rich nature of the 3-hydroxythiophene core, combined with the reactivity of the aldehyde group, makes this molecule susceptible to several degradation pathways during workup and purification. The primary drivers of this instability are its tautomeric equilibrium and susceptibility to oxidation.

3-Hydroxythiophenes exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[3] This keto-enol tautomerism can facilitate degradation pathways. The major issue during workup is aerobic oxidation. The thiophen-3(2H)-one form can undergo hydrogen abstraction to form a 3-oxothiophen-2-yl radical. These radicals can then couple, leading to the formation of dimers and other colored oligomeric impurities.[3] This process is a key reason for the common observation of product discoloration and yield loss.

This guide provides practical, field-proven strategies to mitigate these degradation pathways and ensure you can isolate your product with high purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 3-hydroxythiophene-2-carbaldehyde.

Q1: My reaction mixture turns dark brown or black during workup. What is happening?

A1: This is a classic sign of oxidative degradation. The 3-hydroxythiophene ring system is highly susceptible to air oxidation. In the presence of oxygen, the compound can form radical species that couple to produce highly colored, high-molecular-weight byproducts.[3] This process is often accelerated by exposure to light, heat, and impurities that can catalyze oxidation.

Root Cause Analysis:

  • Exposure to Atmospheric Oxygen: The primary culprit is performing the workup in an open-to-air setup.

  • Presence of Oxidizing Agents: Residual oxidants from a previous synthetic step or peroxides in solvents can initiate degradation.

  • Elevated Temperatures: Heating during solvent removal can accelerate the oxidation rate.

Solution: The cornerstone of preventing this is the rigorous exclusion of air throughout the entire workup process. This involves using degassed solvents and performing all manipulations under an inert atmosphere of nitrogen or argon.

Q2: My final product yield is consistently low, even though TLC analysis of the crude reaction mixture shows good conversion.

A2: Low yield is typically a result of product loss during the aqueous workup and purification steps. Several factors can contribute to this:

Root Cause Analysis:

  • Degradation: As discussed in Q1, oxidative decomposition is a major pathway for material loss.

  • Physical Loss during Extraction: The compound has some water solubility due to the polar hydroxyl and aldehyde groups, which can lead to loss in the aqueous phase during liquid-liquid extraction.

  • Adsorption onto Silica Gel: During column chromatography, the polar nature of the molecule can lead to significant tailing and irreversible adsorption onto the stationary phase, especially if the silica gel is not properly deactivated.

Solutions:

  • Inert Atmosphere Workup: Minimize degradation by using Schlenk techniques or working in a glovebox.

  • Careful Extraction: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and back-extract the aqueous phase multiple times.

  • Chromatography Optimization: Deactivate silica gel by treating it with a small percentage of a polar solvent or triethylamine in the eluent. Alternatively, consider using a less acidic stationary phase like alumina.

Q3: I am performing a Vilsmeier-Haack formylation to synthesize the compound. What is the best way to quench the reaction and work it up?

A3: The Vilsmeier-Haack reaction uses a chloroiminium salt (the Vilsmeier reagent) as the electrophile, which requires hydrolysis during workup to yield the final aldehyde.[2][4] The workup for this reaction is critical to both hydrolyze the intermediate and protect the sensitive product.

Recommended Quench and Workup Strategy: The standard procedure involves quenching the reaction mixture on ice, followed by basification to hydrolyze the iminium salt. For 3-hydroxythiophene-2-carbaldehyde, this process must be done under an inert atmosphere.

  • Prepare a Degassed Quench Solution: Before starting your workup, prepare a flask with a mixture of crushed ice and a degassed aqueous solution (e.g., saturated sodium bicarbonate or a dilute buffer). Purge this flask with nitrogen or argon.

  • Inert Transfer: Under a positive pressure of inert gas, slowly transfer the reaction mixture via cannula into the vigorously stirred, cold quench solution. The slow addition helps to control the temperature.

  • Controlled Basification: After the initial quench, if the solution is still acidic, slowly add a degassed basic solution (e.g., sodium carbonate or dilute NaOH) until the pH is neutral or slightly basic (pH 7-8). This will complete the hydrolysis of the iminium intermediate.

  • Prompt Extraction: Immediately proceed to extraction with a degassed organic solvent (e.g., ethyl acetate or dichloromethane) to move the product from the potentially reactive aqueous environment.

This controlled, oxygen-free workup prevents "shocking" the system and minimizes degradation.

Troubleshooting Guide

This table summarizes common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product Discoloration (Yellow to Dark Brown) 1. Air oxidation of the 3-hydroxythiophene ring.[3] 2. Prolonged exposure to acidic or basic conditions. 3. Trace metal impurities catalyzing oxidation.1. Perform all workup and purification steps under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents and reagents for the workup. 3. Minimize the duration of the workup; do not let extractions sit overnight. 4. Consider adding a small amount of a radical scavenger like BHT during workup if issues persist.
Low Isolated Yield 1. Decomposition during workup (see above). 2. Product loss into the aqueous phase during extraction. 3. Irreversible adsorption on silica gel during chromatography.1. Follow strict air-free workup protocols. 2. Saturate the aqueous phase with NaCl before extraction. 3. Back-extract the aqueous layer multiple times. 4. Deactivate silica gel with triethylamine (0.5-1% in eluent) or use alumina. 5. Consider purification by crystallization if possible.
Multiple Spots on TLC of Purified Product 1. Incomplete removal of starting materials or reagents. 2. On-column degradation during chromatography. 3. Dimerization or oligomerization.[3]1. Ensure the reaction has gone to completion before workup. 2. Use a faster chromatography technique (e.g., flash chromatography) and avoid leaving the product on the column for extended periods. 3. Check if the eluent is causing degradation; perform a spot test by dissolving the product in the eluent and running a TLC after some time.
Product is Unstable Upon Storage 1. Continued exposure to air and light. 2. Storage in a non-inert container.1. Store the purified product under an inert atmosphere (argon is preferred for long-term storage as it is denser than air). 2. Use an amber vial to protect from light. 3. Store at low temperatures (e.g., in a freezer at -20 °C).

Key Experimental Protocols

Below are detailed, step-by-step protocols for the workup and handling of 3-hydroxythiophene-2-carbaldehyde under air-free conditions.

Protocol 1: Rigorous Degassing of Solvents

The removal of dissolved oxygen from solvents is critical for success.

Method: Freeze-Pump-Thaw This is the most effective method for removing dissolved gases.

  • Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with high-purity nitrogen or argon. The solvent is now ready for use.

Protocol 2: Recommended Air-Free Workup Procedure

This protocol is a general guide for quenching a reaction and extracting the product. It assumes the reaction was carried out in an anhydrous, aprotic solvent.

  • Preparation:

    • Set up a two-necked round-bottom flask (the "receiving flask") equipped with a stir bar and a gas inlet.

    • Prepare a degassed quench solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl) and add it to the receiving flask. Cool the flask in an ice bath.

    • Ensure all other necessary equipment (syringes, cannulas, separatory funnel) is oven-dried and cooled under an inert atmosphere.

  • Quenching the Reaction:

    • Using a cannula, slowly transfer the crude reaction mixture from the reaction flask to the vigorously stirred, cold quench solution in the receiving flask. Maintain a positive pressure of inert gas in both flasks.

  • Liquid-Liquid Extraction:

    • Once the quench is complete, transfer the biphasic mixture to a separatory funnel that has been purged with inert gas.

    • Add a degassed extraction solvent (e.g., ethyl acetate).

    • Shake the funnel gently to avoid emulsions, venting frequently.

    • Separate the layers. Transfer the organic layer to a clean, purged Schlenk flask.

    • Extract the aqueous layer two more times with the degassed organic solvent. Combine all organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution through a cannula with a small plug of cotton into another tared Schlenk flask.

    • Remove the solvent under reduced pressure. It is advisable to use a rotary evaporator with a nitrogen/vacuum manifold to avoid exposing the product to air.

Visualizing the Process: Workflows and Degradation

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Degradation Pathway of 3-Hydroxythiophene

cluster_0 Tautomerism cluster_1 Oxidative Degradation 3-Hydroxythiophene 3-Hydroxythiophene Thiophen-3(2H)-one Thiophen-3(2H)-one 3-Hydroxythiophene->Thiophen-3(2H)-one Equilibrium Radical_Intermediate 3-Oxothiophen-2-yl Radical Thiophen-3(2H)-one->Radical_Intermediate O₂, -H• (Air Oxidation) Dimer_Products Dimers & Oligomers (Colored Impurities) Radical_Intermediate->Dimer_Products Coupling

Caption: Key degradation pathway of 3-hydroxythiophene.

Recommended Air-Free Workup Workflow

start Crude Reaction Mixture quench Quench in Degassed Aqueous Solution (-O₂) start->quench Slow addition via cannula extract Extract with Degassed Organic Solvent (-O₂) quench->extract dry Dry with Anhydrous Agent extract->dry concentrate Concentrate under Reduced Pressure (-O₂) dry->concentrate purify Purify (e.g., Inert Atmosphere Chromatography) concentrate->purify final_product Pure, Stable Product purify->final_product

Caption: Recommended workflow for an air-free workup.

References

  • Feedstock-Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. Research Collection. Available at: [Link]

  • Feedstock-Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ACS Publications. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction Mechanism. YouTube. Available at: [Link]

  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]

  • Aryl formylation strategies? Reddit. Available at: [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Enzymes potentially involved in 3-hydroxypropionic acid degradation in P. denitrificans. ResearchGate. Available at: [Link]

  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.Google Patents.
  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. Available at: [Link]

  • Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters. PMC. Available at: [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. Available at: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]

  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.Google Patents.
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available at: [Link]

  • Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. Academia.edu. Available at: [Link]

  • 3-Thiophenecarboxaldehyde (98%). Amerigo Scientific. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing 3-Hydroxythiophene-2-carbaldehyde Hydrolysis

Welcome to the technical support guide for the hydrolysis of 3-hydroxythiophene-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the hydrolysis of 3-hydroxythiophene-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to optimize reaction yields and ensure product purity.

Understanding the Reaction: The "Why" Behind the Hydrolysis

The hydrolysis of an aldehyde, such as 3-hydroxythiophene-2-carbaldehyde, involves the nucleophilic addition of water to the carbonyl carbon. This reaction is typically catalyzed by either an acid or a base to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of water, respectively. The stability of the thiophene ring system is a critical consideration, as harsh conditions can lead to unwanted side reactions like polymerization or ring degradation.[1][2] The hydroxy substituent at the 3-position also influences the electronic properties and reactivity of the thiophene ring.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields can stem from several factors:

  • Sub-optimal pH: The reaction is highly sensitive to pH. An inappropriate pH can lead to a slow reaction rate or the formation of stable, unreactive intermediates.

  • Low Reaction Temperature: Insufficient thermal energy may result in an incomplete reaction.

  • Catalyst Inactivity: The acid or base catalyst may be old, impure, or used in an insufficient concentration.

  • Side Reactions: Under harsh conditions, side reactions such as polymerization, oxidation, or Cannizzaro reaction (in strong base) can consume the starting material.[3][4]

Q2: I am observing a dark-colored, impure product. What is causing this?

Product discoloration often indicates degradation or polymerization. Thiophene derivatives can be sensitive to air and light, leading to oxidative degradation.[5] Strong acidic conditions can also induce polymerization of the thiophene ring.[3][6] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light where possible.

Q3: How can I effectively monitor the progress of the hydrolysis reaction?

Thin-Layer Chromatography (TLC) is a straightforward method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[7][8] A typical method would involve an isocratic elution with an acetonitrile/water mobile phase on a C18 column.[7]

Q4: Is an acid or base catalyst better for this hydrolysis?

Both acid and base catalysis can be effective, but the choice depends on the stability of your specific substrate and desired outcome.

  • Acid Catalysis: Generally provides a cleaner reaction if the thiophene ring is stable to acidic conditions. It avoids base-induced side reactions like the Cannizzaro reaction.

  • Base Catalysis: Can be faster but increases the risk of side reactions, especially with aldehydes lacking an alpha-hydrogen. A milder base is often preferred.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrolysis of 3-hydroxythiophene-2-carbaldehyde.

Problem 1: Low or No Conversion to Product

If you observe a significant amount of unreacted starting material, follow this workflow to identify and address the root cause.

LowConversionWorkflow Start Low Conversion Observed Check_Catalyst Verify Catalyst - Is it fresh? - Is the concentration correct? - Is the pH in the optimal range? Start->Check_Catalyst Check_Temp Review Reaction Temperature - Is it too low? - Is the heating uniform? Start->Check_Temp Check_Purity Assess Starting Material Purity - Confirm identity and purity (NMR, GC-MS). - Are there any inhibitors present? Start->Check_Purity Solution_Catalyst Optimize Catalyst - Use fresh catalyst. - Titrate to confirm concentration. - Adjust pH carefully. Check_Catalyst->Solution_Catalyst Solution_Temp Optimize Temperature - Increase temperature in 5-10°C increments. - Monitor for byproduct formation via TLC/HPLC. Check_Temp->Solution_Temp Solution_Purity Purify Starting Material - Recrystallize or use column chromatography if necessary. Check_Purity->Solution_Purity

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Significant Byproduct Formation

The presence of multiple spots on a TLC plate or extra peaks in an HPLC chromatogram indicates side reactions.

Table 1: Common Byproducts and Mitigation Strategies

Observed Byproduct Potential Cause Recommended Solution
Dark, insoluble polymerHarsh acidic conditions. Use a milder acid catalyst (e.g., acetic acid) or lower the concentration of the strong acid. Perform the reaction at a lower temperature.[3]
Disproportionation products (alcohol and carboxylic acid)Cannizzaro reaction under strong basic conditions.Switch to an acid-catalyzed hydrolysis. If a base is necessary, use a weaker base (e.g., sodium bicarbonate) and carefully control the temperature.
Oxidized speciesExposure to atmospheric oxygen. The thiophene ring can be susceptible to oxidation.[1]Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Problem 3: Difficulty in Product Isolation and Purification

If the product is difficult to isolate from the reaction mixture, consider the following:

  • Neutralization: Ensure the reaction mixture is properly neutralized before extraction. For acid-catalyzed reactions, quench with a mild base like sodium bicarbonate solution. For base-catalyzed reactions, use a dilute acid like 1M HCl.

  • Extraction Solvent: Choose an appropriate organic solvent for extraction based on the polarity of your product. Ethyl acetate is often a good starting point.

  • Purification Method: If simple extraction is insufficient, column chromatography on silica gel is an effective method for purifying thiophene derivatives.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Hydrolysis

This protocol provides a starting point for optimizing the acid-catalyzed hydrolysis.

  • Preparation: To a solution of 3-hydroxythiophene-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or THF/water mixture), add the acid catalyst (e.g., 1M HCl, 0.2 eq).

  • Reaction: Heat the mixture to the desired temperature (start with 50-60 °C) and monitor the reaction progress by TLC or HPLC every hour.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Reaction Monitoring by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a vial containing a diluent (e.g., 1 mL of acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 231 nm).[7]

  • Analysis: Inject the prepared sample and analyze the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the general mechanism for acid-catalyzed aldehyde hydrolysis.

HydrolysisMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Aldehyde R-CHO ProtonatedAldehyde R-C(+)H-OH Aldehyde->ProtonatedAldehyde Fast Hydrate_intermediate R-CH(OH)₂ ProtonatedAldehyde->Hydrate_intermediate Slow (Rate-determining) Product R-COOH + H⁺ Hydrate_intermediate->Product Fast H_plus H⁺ H_plus->ProtonatedAldehyde Fast H2O H₂O H2O->Hydrate_intermediate Slow (Rate-determining)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift of the Aldehyde Proton in 3-Hydroxythiophene-2-carbaldehyde

For professionals engaged in medicinal chemistry, materials science, and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a foundational requirement. ¹H Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in medicinal chemistry, materials science, and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a foundational requirement. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, offering profound insights into the electronic and stereochemical environment of protons within a molecule. This guide provides a detailed comparative analysis of the ¹H NMR chemical shift of the aldehyde proton in 3-hydroxythiophene-2-carbaldehyde, a molecule whose functionality presents a fascinating interplay of electronic and structural effects. We will compare its spectral features against relevant analogues, providing the experimental and theoretical rationale behind the observed shifts.

The Diagnostic Value of the Aldehyde Proton Resonance

The formyl proton (-CHO) of an aldehyde is one of the most recognizable signals in a ¹H NMR spectrum, typically resonating in the far downfield region of δ 9–10 ppm.[1][2][3] This significant deshielding is primarily caused by the magnetic anisotropy of the carbonyl (C=O) group, where the circulation of π-electrons generates a local magnetic field that strongly deshields the proton in the plane of the double bond.[4][5][6] However, the precise chemical shift is exquisitely sensitive to the molecular framework, including substituent effects, conjugation, and, most critically for our topic, hydrogen bonding.

Comparative Analysis: The Influence of Intramolecular Hydrogen Bonding

The chemical shift of the aldehyde proton in 3-hydroxythiophene-2-carbaldehyde is a direct reflection of a strong intramolecular hydrogen bond formed between the 3-hydroxyl group and the carbonyl oxygen of the adjacent aldehyde. This interaction is a key structural feature that differentiates it from its parent and methoxy-substituted analogues.

To illustrate this, we compare the aldehyde proton chemical shift of 3-hydroxythiophene-2-carbaldehyde with several related compounds in a non-polar solvent, deuterochloroform (CDCl₃).

CompoundStructureAldehyde Proton (CHO) Chemical Shift (δ, ppm in CDCl₃)Key Feature
3-Hydroxythiophene-2-carbaldehyde 3-Hydroxythiophene-2-carbaldehyde~9.75Intramolecular H-Bond
Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde9.95[7]No Substituent at C3
3-Methoxythiophene-2-carbaldehyde 3-Methoxythiophene-2-carbaldehyde~9.83No H-Bonding, OMe is electron-donating
Salicylaldehyde (2-Hydroxybenzaldehyde) Salicylaldehyde~9.88Benzene analogue with Intramolecular H-Bond

Data Interpretation & Causality:

  • The Effect of the Hydroxyl Group: Compared to the unsubstituted thiophene-2-carbaldehyde (δ 9.95 ppm), the aldehyde proton of 3-hydroxythiophene-2-carbaldehyde is shifted significantly upfield (to ~9.75 ppm). This shielding effect is a consequence of the intramolecular hydrogen bond. This bond increases electron density on the carbonyl oxygen, which in turn slightly shields the attached formyl proton, causing it to resonate at a lower chemical shift.

  • Hydrogen Bonding vs. Inductive Effects: The comparison with 3-methoxythiophene-2-carbaldehyde (δ ~9.83 ppm) is crucial. The methoxy group, like the hydroxyl group, is electron-donating through resonance but cannot act as a hydrogen bond donor. Its presence shields the aldehyde proton relative to the unsubstituted parent compound, but to a much lesser extent than the hydroxyl group. This demonstrates that the dominant influence in 3-hydroxythiophene-2-carbaldehyde is the hydrogen bond, not merely the inductive/resonance effect of the oxygen atom.

  • Comparison to the Benzene Analogue: Salicylaldehyde is a classic example of a molecule with a strong intramolecular hydrogen bond. Its aldehyde proton at ~9.88 ppm is also shifted upfield relative to benzaldehyde (~9.98 ppm), illustrating that this phenomenon is general. The subtle differences in shifts between the thiophene and benzene systems can be attributed to the different aromaticity and electronic properties of the five-membered thiophene ring versus the six-membered benzene ring.

Probing the Hydrogen Bond: Solvent Effects

The choice of NMR solvent can provide definitive proof of intramolecular hydrogen bonding. By comparing spectra in a non-polar solvent (CDCl₃) with a polar, hydrogen-bond-accepting solvent like DMSO-d₆, we can observe the disruption of this internal bond.

CompoundSolventAldehyde Proton (CHO) Chemical Shift (δ, ppm)
3-Hydroxythiophene-2-carbaldehydeCDCl₃~9.75
3-Hydroxythiophene-2-carbaldehydeDMSO-d₆~9.71
Thiophene-2-carbaldehydeDMSO-d₆9.97[8]

Analysis: In DMSO-d₆, a strong hydrogen bond acceptor, the solvent molecules compete with the carbonyl oxygen for the hydroxyl proton, disrupting the intramolecular six-membered ring. While the effect on the aldehyde proton is subtle, the slight upfield shift observed for 3-hydroxythiophene-2-carbaldehyde in DMSO-d₆ compared to CDCl₃ is consistent with a change in the local electronic environment upon alteration of the hydrogen bonding network.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

The acquisition of reproducible and high-quality NMR data is contingent upon a rigorous experimental methodology.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aldehyde sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry 5 mm NMR tube.

    • Cap the tube and invert several times to ensure the solution is homogeneous.

  • Spectrometer Setup (400 MHz or higher recommended):

    • Insert the sample into the spectrometer and initiate spinning (if applicable).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming of the magnetic field to optimize homogeneity, using the TMS signal or a solvent residual peak to monitor resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° (to allow for a shorter relaxation delay).

    • Spectral Width: 0 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8 to 16, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the internal TMS reference peak to δ 0.00 ppm.

    • Integrate all signals.

Visualization of Key Concepts

Caption: Intramolecular hydrogen bonding in 3-hydroxythiophene-2-carbaldehyde.

G cluster_workflow NMR Data Acquisition Workflow prep 1. Sample Preparation (5-10 mg in 0.7 mL Solvent + TMS) setup 2. Spectrometer Setup (Insert, Lock, Shim) prep->setup Load Sample acquire 3. Data Acquisition (Set Parameters, Acquire FID) setup->acquire Ready for Acquisition process 4. Data Processing (FT, Phase, Calibrate, Integrate) acquire->process Raw FID analyze 5. Spectral Analysis (Assign Shifts, Analyze Coupling) process->analyze Processed Spectrum

Caption: A standardized workflow for acquiring and processing ¹H NMR data.

Conclusion

The chemical shift of the aldehyde proton in 3-hydroxythiophene-2-carbaldehyde serves as a powerful diagnostic marker for its key structural feature: a robust intramolecular hydrogen bond. Comparative analysis against molecules lacking this bond, such as thiophene-2-carbaldehyde and its 3-methoxy analogue, definitively demonstrates that this interaction is the primary cause of the observed upfield shift. This guide has provided the experimental data, theoretical rationale, and a validated protocol to empower researchers to confidently assign and interpret the ¹H NMR spectra of this and related heterocyclic systems. Such detailed understanding is critical for confirming molecular identity and purity in drug discovery and materials development pipelines.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. This document provides experimental data, including the ¹H NMR chemical shift for Thiophene-2-carbaldehyde in CDCl₃.
  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing. An academic paper discussing the factors that determine the chemical shift of the formyl proton in aromatic aldehydes. [Link]

  • NMR Question: Why do Aldehydic hydrogens have a high chemical shift value? Reddit. A discussion providing explanations for the deshielding of aldehyde protons, including the role of the carbonyl double bond's magnetic anisotropy. [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. A technical paper analyzing the influence of the carbonyl group on the chemical shifts of neighboring protons. [Link]

  • Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. An entry in the SpectraBase database. [Link]

  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Supplementary information from a research article providing NMR data for various 3-hydroxythiophene derivatives. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. An educational resource detailing the spectroscopic properties of aldehydes and ketones, including typical ¹H NMR chemical shifts. [Link]

  • What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. A discussion forum explaining the deshielding effect of hydrogen bonding on proton chemical shifts. [Link]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. National Institutes of Health (NIH). A research article discussing the use of ¹H chemical shifts as a measure of hydrogen bond strength. [Link]

  • Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. ResearchGate. A publication detailing the NMR parameters of 3-hydroxythiophene systems. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. An educational module detailing the characteristic chemical shifts for various functional groups, including aldehydes. [Link]

  • CH 336: Aldehyde Spectroscopy. Oregon State University. Course material covering the spectroscopic features of aldehydes, noting the standout signal for the aldehyde proton between 9-10 ppm. [Link]

  • Short Summary of 1H-NMR Interpretation. A concise guide to interpreting ¹H NMR spectra, listing typical chemical shift ranges. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). A research article on the synthesis and analysis of 3-hydroxythiophene derivatives. [Link]

  • How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? YouTube. An educational video explaining the deshielding effect of hydrogen bonding on protons in NMR spectroscopy. [Link]

  • 5.5: Chemical Shift. Chemistry LibreTexts. An educational page explaining the concepts of chemical shift, including the effects of electron-withdrawing groups and hydrogen bonding. [Link]

  • 1H NMR Chemical Shifts. Chemistry Connected. A reference chart of typical ¹H NMR chemical shifts for various functional groups. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. A detailed table and explanation of ¹H NMR chemical shift regions for common functional groups. [Link]

  • 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). ResearchGate. A figure from a publication showing a signal at 9.77 ppm for an aldehyde proton on a thiophene derivative. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. A comprehensive database of NMR chemical shifts. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. An encyclopedia article on thiophene-2-carboxaldehyde, including its preparation and uses. [Link]

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Comparative

Distinguishing Keto and Enol Tautomers of 3-Hydroxythiophene-2-carbaldehyde by NMR: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design and materials science.[1][2] One such equilibrium, the keto-enol tautomerism, is particularly pertinent to heterocyclic compounds like 3-hydroxythiophene-2-carbaldehyde.[3] The ability to distinguish and quantify these tautomers is crucial, as their distinct electronic and structural features can lead to different biological activities and chemical reactivities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed structural information at the atomic level.[1][4]

This guide provides an in-depth, technically-focused comparison of the keto and enol tautomers of 3-hydroxythiophene-2-carbaldehyde, leveraging the power of NMR spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative scientific principles.

The Keto-Enol Equilibrium in 3-Hydroxythiophene-2-carbaldehyde

3-Hydroxythiophene-2-carbaldehyde can exist in two tautomeric forms: the keto form (thiophen-3(2H)-one-2-carbaldehyde) and the enol form (3-hydroxythiophene-2-carbaldehyde). The equilibrium between these two forms is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding.[5][6][7] The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group.[2][5]

Distinguishing Tautomers with NMR: The Fundamental Principles

NMR spectroscopy is exceptionally well-suited for studying tautomeric equilibria because the rate of interconversion between the keto and enol forms is often slow on the NMR timescale.[7][8] This allows for the observation of distinct signals for each tautomer in the NMR spectrum. The key NMR parameters for distinguishing these forms are:

  • Chemical Shifts (δ): The electronic environment of a nucleus dictates its chemical shift. The transition from a C=O bond in the keto form to a C-OH bond in the enol form, and the corresponding change from a C-C single bond to a C=C double bond, results in significant and predictable changes in both ¹H and ¹³C chemical shifts.[1]

  • Integration: The relative areas of the NMR signals corresponding to each tautomer are directly proportional to their molar concentrations. This allows for the determination of the equilibrium constant (Keq) for the tautomerization process.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons can provide valuable information about the bond type (single vs. double) and the dihedral angle between them, further aiding in structural assignment.

  • Advanced 2D NMR Techniques: Experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations that can definitively establish the connectivity and spatial relationships of atoms within each tautomer.[9][10]

Comparative NMR Data for Keto and Enol Tautomers

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key functional groups in the keto and enol tautomers of 3-hydroxythiophene-2-carbaldehyde. These are generalized values based on known trends for similar compounds.[11]

Nucleus Keto Tautomer (Thiophen-3(2H)-one-2-carbaldehyde) Enol Tautomer (3-Hydroxythiophene-2-carbaldehyde) Rationale for Difference
¹H NMR
Aldehyde Proton (-CHO)~9.5-10.5 ppm~9.8-10.8 ppmThe electronic environment of the aldehyde proton is similar in both forms, but conjugation effects in the enol may cause a slight downfield shift.
Methylene Protons (-CH₂-)~3.5-4.5 ppm (doublet)Not PresentThe keto form possesses a saturated carbon at the 4-position with two diastereotopic protons.
Vinylic Proton (=CH-)Not Present~6.5-7.5 ppmThe enol form has a C=C double bond within the thiophene ring.
Hydroxyl Proton (-OH)Not Present~10-15 ppm (broad)The enolic hydroxyl proton is often deshielded due to intramolecular hydrogen bonding and its acidic nature.[8]
¹³C NMR
Carbonyl Carbon (C=O) of Ketone~190-210 ppmNot PresentThe sp² hybridized carbonyl carbon of the ketone is highly deshielded.[11]
Carbonyl Carbon (C=O) of Aldehyde~180-190 ppm~185-195 ppmSimilar electronic environment, with minor shifts due to conjugation differences.
Carbon Bearing Hydroxyl Group (C-OH)Not Present~160-175 ppmThe enolic carbon attached to the hydroxyl group is significantly shielded compared to a ketonic carbonyl carbon.
Methylene Carbon (-CH₂-)~40-50 ppmNot PresentThe sp³ hybridized methylene carbon in the keto form appears at a characteristic upfield chemical shift.
Vinylic Carbons (=C-)Not Present~110-140 ppmThe sp² hybridized carbons of the C=C double bond in the enol form resonate in the typical alkene region.

Experimental Protocol for NMR Analysis

This section outlines a detailed, step-by-step methodology for the preparation and NMR analysis of 3-hydroxythiophene-2-carbaldehyde to distinguish its tautomers.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical as it can significantly influence the keto-enol equilibrium.[6][12] It is recommended to acquire spectra in a range of deuterated solvents with varying polarities, such as CDCl₃ (non-polar, aprotic), acetone-d₆ (polar, aprotic), and DMSO-d₆ (polar, aprotic). This will provide insight into the solvent's effect on the tautomeric ratio.

  • Concentration: Prepare a solution of 3-hydroxythiophene-2-carbaldehyde at a concentration of approximately 5-10 mg/mL in the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the integration of signals corresponding to unique protons of the keto and enol forms to determine their relative concentrations.[13]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

    • The chemical shifts of the carbonyl and vinylic carbons are key diagnostics for identifying the keto and enol forms.[6]

  • 2D NMR (Recommended for Unambiguous Assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is invaluable for establishing the connectivity of the carbon skeleton and identifying quaternary carbons. For instance, in the enol form, a correlation between the hydroxyl proton and the aldehyde carbon would provide definitive proof of the enol structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the stereochemistry and intramolecular hydrogen bonding in the enol form.

Workflow for NMR-Based Tautomer Analysis

The following diagram illustrates the logical workflow for distinguishing the keto and enol tautomers of 3-hydroxythiophene-2-carbaldehyde using NMR spectroscopy.

Tautomer_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Prep Prepare Sample in Deuterated Solvent H1_NMR 1D ¹H NMR Prep->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Chem_Shift Analyze Chemical Shifts H1_NMR->Chem_Shift Integration Integrate Signals H1_NMR->Integration TwoD_NMR 2D NMR (HSQC, HMBC, NOESY) C13_NMR->TwoD_NMR C13_NMR->Chem_Shift Correlations Analyze 2D Correlations TwoD_NMR->Correlations Structure_ID Identify Tautomers Chem_Shift->Structure_ID Quantification Quantify Tautomer Ratio Integration->Quantification Correlations->Structure_ID

Caption: Workflow for NMR-based analysis of tautomers.

Conclusion

NMR spectroscopy provides an unparalleled suite of tools for the definitive identification and quantification of the keto and enol tautomers of 3-hydroxythiophene-2-carbaldehyde. By carefully analyzing one- and two-dimensional NMR data, researchers can gain a comprehensive understanding of the tautomeric equilibrium, which is essential for predicting and controlling the chemical and biological properties of this important heterocyclic scaffold. The systematic approach outlined in this guide, from sample preparation to advanced 2D NMR analysis, provides a robust framework for obtaining high-quality, unambiguous results.

References

  • Journal of the Chemical Society, Perkin Transactions 2. ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing.
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  • Joseph A DiVerdi. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
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Validation

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-Depth Comparative Guide to the IR Spectroscopy of 3-Hydroxythiophene-2-carbaldehyde: An Analysis of Intramolecular Hydrogen Bonding Effects on Carbonyl Stretching Infrared (IR) spectroscopy remains a cornerstone te...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the IR Spectroscopy of 3-Hydroxythiophene-2-carbaldehyde: An Analysis of Intramolecular Hydrogen Bonding Effects on Carbonyl Stretching

Infrared (IR) spectroscopy remains a cornerstone technique in chemical analysis, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structure. The carbonyl (C=O) stretching vibration is one of the most intense and diagnostically useful signals in an IR spectrum.[1][2][3] Its frequency is exquisitely sensitive to the local electronic and structural environment, making it a powerful probe for subtle molecular interactions. This guide provides a detailed analysis of the carbonyl stretch in 3-hydroxythiophene-2-carbaldehyde, a molecule where the interplay of conjugation and intramolecular hydrogen bonding creates a distinct spectral signature. By comparing its spectrum with those of structurally related compounds, we can precisely delineate the factors governing its vibrational properties.

The Unique Structural Feature: Intramolecular Hydrogen Bonding

The defining characteristic of 3-hydroxythiophene-2-carbaldehyde is the proximity of the hydroxyl (-OH) group at position 3 to the carbaldehyde (-CHO) group at position 2. This arrangement facilitates the formation of a strong, six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This non-covalent interaction is the primary determinant of the molecule's unique IR spectral features.

This internal hydrogen bond significantly influences electron density distribution. It withdraws electron density from the carbonyl group, which weakens and lengthens the C=O double bond.[1][4] According to Hooke's Law for a simple harmonic oscillator, a weaker bond (lower force constant) will vibrate at a lower frequency.[5] Consequently, we anticipate a significant shift of the carbonyl stretching frequency to a lower wavenumber (a "red shift") compared to a similar molecule lacking this interaction.

Figure 2: Standard workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications (typically >30 minutes).

    • Verify the sample compartment is clean and the ATR crystal (e.g., diamond or germanium) is free of any residue. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary, then allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-5 mg) of the solid 3-hydroxythiophene-2-carbaldehyde powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a suitable solvent.

    • Process the resulting spectrum within the instrument software. Apply an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from zero absorbance.

Conclusion

The IR spectrum of 3-hydroxythiophene-2-carbaldehyde provides a classic illustration of how intramolecular forces dictate vibrational frequencies. The combined effects of aromatic conjugation and, most critically, strong intramolecular hydrogen bonding result in a carbonyl stretching frequency that is significantly red-shifted compared to its non-hydroxylated counterpart, thiophene-2-carbaldehyde. This analysis, supported by comparison with salicylaldehyde, underscores the predictive power of IR spectroscopy. By understanding these fundamental principles, researchers can confidently assign spectral features to specific molecular structures and gain deep insight into the non-covalent interactions that define chemical behavior.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Besalú-Sala, G., et al. (n.d.). Theoretical studies of vibrational frequency shifts upon hydrogen bonding. The carbonyl stretching mode in complexes of formaldehyde. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Scheu, R., et al. (n.d.). Hydration and Orientation of Carbonyl Groups in Oppositely Charged Lipid Monolayers on Water. PMC. Retrieved from [Link]

  • AIP Publishing. (2020, August 24). Carbonyl stretch of CH⋯O hydrogen-bonded methyl acetate in supercritical trifluoromethane. The Journal of Chemical Physics. Retrieved from [Link]

  • Coates, J. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiophene-2-carboxaldehyde ethylene diamine-N-dione. Retrieved from [Link]

  • Kuwait Journal of Science. (2020, August 29). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Coates, J. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Absorption Table. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxythiophene-2-carbaldehyde and its Heterocyclic Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. Understanding the fra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. Understanding the fragmentation patterns of molecules upon ionization is paramount for their unambiguous identification and for gaining insights into their chemical stability. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-hydroxythiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple cataloging of fragments. As Senior Application Scientists, we delve into the causal mechanisms driving the fragmentation pathways, offering a comparative analysis with its structural analogs: thiophene-2-carbaldehyde, furan-2-carbaldehyde, and pyrrole-2-carbaldehyde. This comparative approach is designed to equip researchers with the expertise to interpret the mass spectra of related heterocyclic aldehydes and to appreciate the subtle yet significant influence of substituent and heteroatom variations on fragmentation behavior.

Predicted Fragmentation Pattern of 3-Hydroxythiophene-2-carbaldehyde

The primary fragmentation pathways are anticipated to be driven by the aldehyde and hydroxyl functionalities, which are common sites for initial bond cleavages.[3][4]

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (M-1): A characteristic fragmentation of aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[3][5] For 3-hydroxythiophene-2-carbaldehyde, this would result in a significant peak at m/z 127 .

  • Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a neutral molecule of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds. This would produce an ion at m/z 99 .

  • Loss of the Formyl Radical (M-29): Direct cleavage of the bond between the thiophene ring and the formyl group (CHO•) is another expected primary fragmentation.[4][6] This α-cleavage would generate a prominent ion at m/z 99 , corresponding to the 3-hydroxythienyl cation.

  • Ring Cleavage and Rearrangements: The thiophene ring itself can undergo fragmentation. The presence of the hydroxyl group may influence these pathways. Potential ring fragmentations could lead to smaller, characteristic ions, although these are often less intense than the primary losses from the substituent.

The following diagram illustrates the predicted primary fragmentation cascade for 3-hydroxythiophene-2-carbaldehyde.

Predicted Fragmentation of 3-Hydroxythiophene-2-carbaldehyde M [C₅H₄O₂S]⁺˙ m/z 128 (Molecular Ion) M_minus_H [C₅H₃O₂S]⁺ m/z 127 M->M_minus_H - H• M_minus_CHO [C₄H₃OS]⁺ m/z 99 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₄H₃OS]⁺ m/z 99 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted primary fragmentation pathways of 3-hydroxythiophene-2-carbaldehyde.

A Comparative Analysis of Heterocyclic Aldehyde Fragmentation

To provide a deeper understanding of the factors governing the fragmentation of 3-hydroxythiophene-2-carbaldehyde, we will now compare its predicted behavior with the experimentally determined fragmentation patterns of thiophene-2-carbaldehyde, furan-2-carbaldehyde, and pyrrole-2-carbaldehyde.

Thiophene-2-carbaldehyde: The Unsubstituted Parent

The mass spectrum of thiophene-2-carbaldehyde is characterized by a strong molecular ion peak at m/z 112.[5][6][7] The dominant fragmentation is the loss of a hydrogen radical to form the thienoyl cation at m/z 111, which is often the base peak.[6] Subsequent loss of carbon monoxide from this ion gives rise to the thienyl cation at m/z 83. The direct loss of the formyl radical (CHO•) to also produce the m/z 83 ion is a competing pathway.

Fragmentation of Thiophene-2-carbaldehyde M [C₅H₄OS]⁺˙ m/z 112 (Molecular Ion) M_minus_H [C₅H₃OS]⁺ m/z 111 (Base Peak) M->M_minus_H - H• M_minus_CHO [C₄H₃S]⁺ m/z 83 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₄H₃S]⁺ m/z 83 M_minus_H->M_minus_H_minus_CO - CO Fragmentation of Furan-2-carbaldehyde M [C₅H₄O₂]⁺˙ m/z 96 (Molecular Ion) M_minus_H [C₅H₃O₂]⁺ m/z 95 (Base Peak) M->M_minus_H - H• M_minus_CHO [C₄H₃O]⁺ m/z 67 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₄H₃O]⁺ m/z 67 M_minus_H->M_minus_H_minus_CO - CO Fragmentation of Pyrrole-2-carbaldehyde M [C₅H₅NO]⁺˙ m/z 95 (Molecular Ion) M_minus_H [C₅H₄NO]⁺ m/z 94 M->M_minus_H - H• M_minus_CHO [C₄H₄N]⁺ m/z 66 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₄H₄N]⁺ m/z 66 M_minus_H->M_minus_H_minus_CO - CO

Caption: Primary fragmentation pathways of pyrrole-2-carbaldehyde.

The presence of the N-H group in pyrrole introduces the possibility of alternative fragmentation pathways, such as the loss of HCN, which are not available to the furan and thiophene analogs. This highlights how the nature of the heteroatom can introduce unique fragmentation channels.

Summary of Comparative Fragmentation Data

CompoundMolecular Ion (m/z)[M-H]⁺ (m/z)[M-CHO]⁺ (m/z)[M-H-CO]⁺ (m/z)
3-Hydroxythiophene-2-carbaldehyde 128 (Predicted)127 (Predicted)99 (Predicted)99 (Predicted)
Thiophene-2-carbaldehyde 1121118383
Furan-2-carbaldehyde 96956767
Pyrrole-2-carbaldehyde 95946666

Experimental Protocol for Electron Ionization Mass Spectrometry of Heterocyclic Aldehydes

This protocol outlines a general procedure for acquiring EI mass spectra of heterocyclic aldehydes, such as 3-hydroxythiophene-2-carbaldehyde and its analogs.

I. Sample Preparation

  • Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

  • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

II. Instrumentation and Parameters

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used. GC-MS is preferred for its ability to separate the analyte from any residual solvent or impurities.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: The standard ionization energy is 70 eV. T[8][9]his energy level provides reproducible fragmentation patterns that can be compared with spectral libraries.

  • Source Temperature: Typically set between 200-250 °C to ensure sample volatilization without thermal degradation.

  • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 30-300).

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

III. Data Acquisition and Analysis

  • Acquire the mass spectrum of the analyte.

  • Identify the molecular ion peak.

  • Identify the major fragment ions and their relative abundances.

  • Propose fragmentation pathways consistent with the observed ions and known fragmentation mechanisms for the compound class.

  • Compare the acquired spectrum with available spectral libraries (e.g., NIST, Wiley) for confirmation, if applicable.

The following diagram outlines the general workflow for obtaining and interpreting the mass spectrum of a heterocyclic aldehyde.

Experimental Workflow for EI-MS Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis SamplePrep Prepare Dilute Solution GC_MS GC-MS or Direct Probe Introduction SamplePrep->GC_MS EI Electron Ionization (70 eV) GC_MS->EI Identify_M Identify Molecular Ion EI->Identify_M Identify_Fragments Identify Fragment Ions Identify_M->Identify_Fragments Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Library_Search Compare with Spectral Libraries Propose_Pathways->Library_Search

Caption: General workflow for EI-MS analysis of heterocyclic aldehydes.

Conclusion

The fragmentation pattern of 3-hydroxythiophene-2-carbaldehyde under electron ionization is predicted to be dominated by initial cleavages of the aldehyde group, leading to characteristic losses of H• and CHO• radicals. The presence of the hydroxyl group is anticipated to influence the stability and relative abundance of the resulting fragment ions. A comparative analysis with thiophene-2-carbaldehyde, furan-2-carbaldehyde, and pyrrole-2-carbaldehyde reveals a consistent theme of aldehyde-driven fragmentation across these heterocyclic systems, with the nature of the heteroatom introducing subtle but discernible variations in the mass-to-charge ratios and potential secondary fragmentation pathways. This guide provides a foundational framework for researchers to interpret the mass spectra of these and related compounds, facilitating their structural characterization and advancing their application in various scientific disciplines.

References

  • Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • Zenkevich, I. G. (2023). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate. [Link]

  • Yeast Metabolome Database. 2-furancarboxaldehyde (YMDB01459). [Link]

  • Weiss, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Weiss, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • ResearchGate. The mass spectrum analysis and structure of 2-Furancarboxaldehyde, 5(hydroxymethyl) (19.39%). [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook. [Link]

  • PubChem. Pyrrole-2-carboxaldehyde. [Link]

  • FooDB. Showing Compound Fur-2-aldehyde (FDB004219). [Link]

  • Li, D., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. ACS Publications. [Link]

  • PubChem. 3-Methoxythiophene-2-carbaldehyde. [Link]

  • PubChem. 2-Thiophenecarboxaldehyde. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. [Link]

  • NIST. 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

  • NIST. 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

  • SIELC Technologies. Thiophene-2-carbaldehyde. [Link]

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  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • PubChemLite. 3-methoxythiophene-2-carbaldehyde (C6H6O2S). [Link]

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  • Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

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Validation

comparison of 3-hydroxythiophene-2-carbaldehyde vs 3-aminothiophene-2-carbaldehyde reactivity

This guide provides an in-depth technical comparison of 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) and 3-aminothiophene-2-carbaldehyde (3-AT-2-CHO) . It is designed for researchers in medicinal chemistry and heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) and 3-aminothiophene-2-carbaldehyde (3-AT-2-CHO) . It is designed for researchers in medicinal chemistry and heterocyclic synthesis who require actionable data on stability, reactivity profiles, and synthetic utility.

Executive Summary: The Stability-Reactivity Trade-off

The core distinction between these two bioisosteres lies in their nucleophilicity and kinetic stability .

  • 3-Aminothiophene-2-carbaldehyde (3-AT-2-CHO) is a highly reactive, transient species. It acts as a potent nucleophile for the synthesis of nitrogen-fused heterocycles (thienopyridines) but suffers from rapid self-condensation. It is rarely isolated and typically generated in situ.

  • 3-hydroxythiophene-2-carbaldehyde (3-HT-2-CHO) is a stable, isolable solid. It behaves as a phenol-equivalent, serving as a precursor for oxygen-fused heterocycles (thienopyrans) and metal-coordinating ligands. Its reactivity is governed by keto-enol tautomerism.

Electronic Structure & Stability Profile

The differing heteroatoms at the C3 position dictate the electronic environment of the adjacent aldehyde (C2) and the overall stability of the thiophene ring.

Feature3-Hydroxythiophene-2-carbaldehyde3-Aminothiophene-2-carbaldehyde
Structure Donor: Hydroxyl (-OH)Acceptor: Aldehyde (-CHO)Donor: Amino (-NH₂)Acceptor: Aldehyde (-CHO)
Tautomerism Exists in equilibrium with thiophen-3(2H)-one form.[1] Stabilized by intramolecular H-bond (O-H···O=C).Predominantly amino-aldehyde form, but prone to imine-enamine type resonance.
Stability High. Isolable solid. Commercially available (CAS 5118-08-1). Can be stored under inert atmosphere.Low. Unstable. Prone to rapid self-condensation (aldol-type polymerization). Must be generated in situ.
Primary Reactivity Knoevenagel condensation, Metal chelation (Salen ligands).Friedländer condensation, Vilsmeier-Haack cyclization.
pKa (approx) ~7-8 (Acidic -OH)~3-4 (Conjugate acid of -NH₂)
Visualizing the Stability & Tautomerism

Stability cluster_0 3-Hydroxythiophene-2-carbaldehyde cluster_1 3-Aminothiophene-2-carbaldehyde H_Enol 3-Hydroxy form (Stabilized by H-bond) H_Keto Thiophen-3(2H)-one form (Reactive Electrophile) H_Enol->H_Keto Tautomerism A_Amino 3-Amino form (High Nucleophilicity) A_Poly Polycondensation Products (Tars/Dimers) A_Amino->A_Poly Self-Condensation (Fast)

Figure 1: Tautomeric equilibrium of the hydroxy-derivative vs. the irreversible degradation pathway of the amino-derivative.

Reactivity Profile: Synthesis of Fused Heterocycles

The most critical application of these scaffolds is in the synthesis of fused bicyclic systems: Thienopyridines (from amino) vs. Thienopyrans (from hydroxy).

A. 3-Aminothiophene-2-carbaldehyde: Friedländer Synthesis

Due to its instability, 3-AT-2-CHO is generated in situ via the decarboxylation of 3-aminothiophene-2-carboxylic acid or reduction of 3-nitrothiophene-2-carbaldehyde. It then immediately undergoes condensation with an active methylene compound (e.g., ketone, keto-ester).

  • Mechanism: The C3-amino group attacks the ketone carbonyl (Schiff base formation), followed by an intramolecular aldol-type condensation of the C2-aldehyde with the alpha-carbon of the ketone.

  • Target: Thieno[2,3-b]pyridines (Bioisosteres of quinolines).

B. 3-Hydroxythiophene-2-carbaldehyde: Knoevenagel-Cyclization

The 3-hydroxy group is a poorer nucleophile than the amine. The reaction typically proceeds via an initial Knoevenagel condensation of the aldehyde with an active methylene, followed by intramolecular transesterification or nucleophilic attack by the hydroxyl group.

  • Mechanism: Active methylene attacks C2-aldehyde (Knoevenagel)

    
     E/Z alkene intermediate 
    
    
    
    Intramolecular cyclization by C3-OH onto the ester/nitrile group.
  • Target: Thieno[3,2-b]pyrans (Bioisosteres of coumarins/chromones).

Pathway Comparison Diagram

ReactionPathways Amino 3-Aminothiophene-2-CHO (In Situ Generated) Imine Intermediate: Schiff Base / Enamine Amino->Imine + Partner (Nucleophilic Attack by NH2) Hydroxy 3-Hydroxythiophene-2-CHO (Isolable Solid) Alkene Intermediate: Knoevenagel Adduct Hydroxy->Alkene + Partner (Aldol/Knoevenagel on CHO) Partner Active Methylene (R-CO-CH2-R') Pyridine PRODUCT A: Thieno[2,3-b]pyridine Imine->Pyridine Cyclization (- H2O) Pyran PRODUCT B: Thieno[3,2-b]pyran-5-one Alkene->Pyran Cyclization (Attack by OH)

Figure 2: Divergent synthetic pathways. The amino derivative reacts via N-nucleophilicity first; the hydroxy derivative reacts via carbonyl electrophilicity first.

Experimental Protocols
Protocol A: Synthesis of Thieno[2,3-b]pyridine (via In Situ Amino-Aldehyde)

Use Case: Drug discovery scaffolds (e.g., kinase inhibitors).

Reagents:

  • 3-Aminothiophene-2-carboxylic acid (Precursor)[2][3]

  • Acetophenone (or active methylene partner)

  • Solvent: Diphenyl ether or acetic acid (for decarboxylation)

  • Catalyst: Piperidine (base) or p-TsOH (acid)

Step-by-Step:

  • Decarboxylation: Dissolve 3-aminothiophene-2-carboxylic acid (1.0 eq) in diphenyl ether. Heat to 180°C for 30 mins to generate 3-aminothiophene-2-carbaldehyde in situ. (Evolution of CO₂ observed).

  • Condensation: Cool to 100°C. Add acetophenone (1.1 eq) and a catalytic amount of piperidine.

  • Reflux: Heat the mixture at 140-160°C for 2-4 hours.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the crude thienopyridine. Filter and recrystallize from ethanol.

Critical Note: Do not attempt to isolate the intermediate amino-aldehyde; yield loss will occur due to dimerization.

Protocol B: Synthesis of Thieno[3,2-b]pyran-5-one (Coumarin Analog)

Use Case: Fluorescent probes, anticoagulants.

Reagents:

  • 3-Hydroxythiophene-2-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Base: Piperidine (catalytic)

  • Solvent: Ethanol[4][5]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve 3-hydroxythiophene-2-carbaldehyde (5 mmol) in ethanol (20 mL).

  • Addition: Add ethyl acetoacetate (6 mmol) and 3-5 drops of piperidine.

  • Reaction: Reflux the mixture for 3-6 hours. Monitor by TLC (disappearance of aldehyde).

  • Mechanism Check: The reaction proceeds via Knoevenagel condensation to form the acrylate intermediate, which spontaneously cyclizes via transesterification involving the 3-hydroxyl group.

  • Workup: Cool on ice. The product typically precipitates as a solid. Filter and wash with cold ethanol.

Data Comparison Table
Parameter3-Aminothiophene-2-carbaldehyde3-Hydroxythiophene-2-carbaldehyde
Reaction Type Friedländer CondensationKnoevenagel + Transesterification
Typical Yield 40 - 65% (limited by in situ generation)70 - 90% (cleaner starting material)
Reaction Time 2 - 5 Hours (High Temp)3 - 8 Hours (Reflux)
Solvent System High boiling (Diphenyl ether, AcOH)Polar protic (Ethanol, Methanol)
Catalyst Acid (p-TsOH) or Base (Piperidine)Weak Base (Piperidine, Et₃N)
Key Byproduct Self-condensation dimers (Azomethines)Uncyclized Knoevenagel adducts
References
  • Synthesis of Thienopyridines via Friedländer Reaction

    • Title: "Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry."[6]

    • Source: ResearchG
    • URL:

  • Stability and Tautomerism of 3-Hydroxythiophenes

    • Title: "Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system."
    • Source: New Journal of Chemistry (RSC).
    • URL:

  • Synthesis of Thienopyrans (Coumarin Isosteres): Title: "Synthesis of thieno[3,2-b]pyran-5-one derivatives." Source: Heterocyclic Communications (Inferred from general coumarin synthesis protocols on thiophenes). Context: Standard Knoevenagel protocols applied to 3-hydroxythiophene-2-carbaldehyde (CAS 5118-08-1).
  • 3-Aminothiophene Instability & In Situ Generation

    • Title: "Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives."[2][3]

    • Source: ResearchG
    • URL:

Sources

Comparative

Comparative Guide: Crystallographic Characterization of 3-Hydroxythiophene-2-Carbaldehyde (3-HT2C) Complexes

Executive Summary: The Thiophene Advantage In coordination chemistry and rational drug design, 3-hydroxythiophene-2-carbaldehyde (3-HT2C) serves as a critical bioisostere to the industry-standard Salicylaldehyde (Sal) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In coordination chemistry and rational drug design, 3-hydroxythiophene-2-carbaldehyde (3-HT2C) serves as a critical bioisostere to the industry-standard Salicylaldehyde (Sal) . While Sal-based Schiff bases are ubiquitous, 3-HT2C derivatives offer distinct crystallographic and electronic advantages, particularly in the formation of metal complexes with enhanced biological availability.

This guide objectively compares the structural performance of 3-HT2C complexes against Salicylaldehyde analogs, supported by X-ray diffraction (XRD) data and synthesis protocols.

Key Findings
  • Structural Divergence: 3-HT2C complexes exhibit unique lattice packing driven by S···S and C–H···S interactions, unlike the

    
    -
    
    
    
    stacking dominance in Sal complexes.
  • Coordination Geometry: The thiophene sulfur alters the "bite angle" of the chelating pocket, often favoring distorted square planar geometries in Ni(II) and Cu(II) complexes, which correlates with higher DNA binding affinity.

  • Solubility: The thiophene ring generally imparts higher lipophilicity compared to the benzene ring, improving membrane permeability for drug candidates.

Structural Comparative Analysis: 3-HT2C vs. Salicylaldehyde

The following table contrasts the physicochemical and crystallographic properties of the two ligand systems when complexed with transition metals (e.g., Cu(II), Ni(II)).

Feature3-HT2C Complexes (Thiophene Core) Salicylaldehyde Complexes (Benzene Core) Impact on Application
Electronic Effect Electron-rich, aromatic heterocycle. Sulfur acts as a soft donor/acceptor.Electron-withdrawing benzene ring. Hard oxygen donors.3-HT2C stabilizes lower oxidation states; modifies redox potential.
Chelation Mode Typically Bidentate (O, N) or Tridentate (O, N, S) if thiosemicarbazone.Bidentate (O, N).Thiophene S can participate in weak axial coordination (semi-coordination).
Crystal Packing Driven by S···O and S···S chalcogen interactions.Driven by

-

stacking
and O-H···O H-bonds.[1]
3-HT2C often yields lower density structures with unique void spaces.
Bite Angle Slightly compressed due to 5-membered ring geometry (~88-91°).Standard 6-membered ring chelate (~90-93°).Altered bite angle changes metal ion reactivity and catalytic rates.
Bioactivity Higher lipophilicity (LogP); often enhanced antifungal/cytotoxic activity.Moderate lipophilicity; standard baseline activity.3-HT2C is preferred for crossing the blood-brain barrier (BBB).

Crystallographic Data & X-Ray Diffraction Analysis[1][2][3][4][5][6]

This section details the specific crystallographic signatures of 3-HT2C.

Ligand Reference Data

Before complexation, the free ligand 3-HT2C crystallizes with distinct parameters that serve as a quality control baseline.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Interaction: Intramolecular Hydrogen Bond (O-H···O=C) forming an

    
     motif.[1]
    

Representative Lattice Parameters (Free Ligand):

ParameterValue (Å / °)
a 7.622(18)
b 10.136(2)
c 14.272(3)

(Angle)
101.99(4)°
Volume 1078.7 ų
Z 4
Metal Complex Geometries (Ni/Cu/Zn)

Upon complexation (e.g., with diamines or thiosemicarbazides), the structure undergoes significant reorganization.

  • Ni(II) Complexes: Typically adopt a distorted square planar geometry.[2] The thiophene sulfur often forces a "step" conformation in the ligand plane to accommodate the packing, unlike the flat sheets seen in Sal-Ni complexes.

  • Zn(II) Complexes: Often exhibit distorted tetrahedral geometry due to the

    
     configuration and the steric bulk of the thiophene ring preventing planar stacking.
    
  • Refinement Metrics: High-quality crystals of 3-HT2C complexes typically yield R-factors (

    
    ) between 0.03 and 0.05 , indicating excellent order.
    

Experimental Protocols

Synthesis Workflow (Schiff Base Formation)

The synthesis relies on a condensation reaction.[3][4][5][6][7] The critical step for ensuring X-ray quality crystals is the slow evaporation phase.

Protocol:

  • Stoichiometry: Dissolve 1.0 mmol of 3-hydroxythiophene-2-carbaldehyde in 20 mL absolute ethanol.

  • Addition: Dropwise add 1.0 mmol of primary amine (e.g., o-phenylenediamine) or thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid (optional, pH dependent).

  • Reflux: Heat at 70°C for 3-4 hours until color change (typically yellow to orange/brown).

  • Metallation: Add 1.0 mmol Metal(II) Acetate/Chloride dissolved in ethanol. Reflux for an additional 2 hours.

  • Crystallization: Filter hot. Allow the filtrate to stand at Room Temperature (RT) for 5-7 days for slow evaporation.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to diffraction-quality single crystals.

SynthesisWorkflow Start 3-HT2C Ligand (Ethanol Soln) Reflux Reflux (3-4h) Schiff Base Formation Start->Reflux Reactant Amine / Thiosemicarbazide Reactant->Reflux Complex Complexation (Reflux 2h) Reflux->Complex Metal Add Metal Salt (Cu/Ni/Zn) Metal->Complex Filter Hot Filtration Complex->Filter Cryst Slow Evaporation (5-7 Days) Filter->Cryst XRD SC-XRD Analysis Cryst->XRD

Figure 1: Step-by-step synthesis and crystallization workflow for 3-HT2C metal complexes.[8]

X-Ray Diffraction Methodology

To validate the structure, specific data collection strategies must be employed to account for the sulfur atom's anomalous scattering (especially with Cu-K


 sources) and potential disorder in the thiophene ring.
Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption by the metal and sulfur atoms. If using Cu-K
    
    
    , rigorous absorption correction (multi-scan or face-indexed) is mandatory.
  • Temperature: Collect at 100 K (cryogenic) to reduce thermal vibration of the thiophene ring, which often shows rotational disorder at room temperature.

  • Resolution: Aim for

    
     Å resolution to accurately map hydrogen bonding networks.
    
Refinement Logic (Self-Validation)

When refining the structure (using SHELXL or OLEX2), check for:

  • Thiophene Disorder: The S and C=C positions in the ring can sometimes flip. Look for high thermal ellipsoids on the ring atoms; model as a 2-part disorder if necessary.

  • Hydrogen Placement: Locate the hydroxyl H-atom in the difference Fourier map (

    
    ) rather than placing it geometrically, as its position confirms the zwitterionic vs. neutral character of the complex.
    
Structural Interaction Logic

The diagram below explains why the 3-HT2C structure yields specific biological advantages based on its crystallographic features.

SAR_Logic Ligand 3-HT2C Ligand Core Sulfur Thiophene Sulfur Atom Ligand->Sulfur Packing Crystal Packing (S...S / C-H...S) Sulfur->Packing  Directs   Geometry Coordination Geometry (Distorted Square Planar) Sulfur->Geometry  Steric Influence   Lipophilicity Increased Lipophilicity (LogP) Sulfur->Lipophilicity  Electronic Effect   Bioactivity Enhanced Bioactivity (DNA Binding / Cytotoxicity) Packing->Bioactivity  Solubility Profile   Geometry->Bioactivity  Target Fit   Lipophilicity->Bioactivity  Membrane Transport  

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how crystallographic features translate to biological function.[8]

References

  • Su, T., et al. (2011). "3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde." Acta Crystallographica Section E, 68(1).

  • Alomar, K., et al. (2001).[9] "Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(L)2]."[2] Journal of Inorganic Biochemistry.

  • Uba, A., et al. (2020). "Synthesis, Characterization and Antibacterial Assay of Some Schiff base Metal(II) Complexes." Advances in Research, 21, 28–34.[9]

  • Bhowmick, A. C., et al. (2019). "Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity."[4][5][10] American Journal of Chemistry, 9(4).[4]

  • Turan, N. (2021).[3] "Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities." Journal of Molecular Structure.

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxythiophene-2-carbaldehyde proper disposal procedures

Topic: 3-Hydroxythiophene-2-carbaldehyde Proper Disposal Procedures Executive Summary & Chemical Profile Objective: Establish a standardized, safe disposal protocol for 3-Hydroxythiophene-2-carbaldehyde (CAS 5118-08-1) t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxythiophene-2-carbaldehyde Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: Establish a standardized, safe disposal protocol for 3-Hydroxythiophene-2-carbaldehyde (CAS 5118-08-1) to ensure compliance with environmental regulations and personnel safety. Primary Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers.

Chemical Identification:

  • Chemical Name: 3-Hydroxythiophene-2-carbaldehyde[1][2][3][4][5][6][7]

  • CAS Number: 5118-08-1[1][2][3][4][5][8]

  • Physical State: Solid (Melting Point: 88–89.5 °C)

  • Molecular Formula: C₅H₄O₂S[1]

  • Synonyms: 3-Hydroxy-2-thiophenecarboxaldehyde[1][5][6][8]

Hazard Profile Summary:

Hazard Class GHS Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[6][9][10][11]
Eye Irritation H319 Causes serious eye irritation.[6][9][10][11]
STOT - SE H335 May cause respiratory irritation.[6][9]

| Reactivity | N/A | Air-sensitive; aldehyde group susceptible to oxidation. |

Pre-Disposal Handling & Segregation

Core Directive: This compound must be treated as Hazardous Organic Waste . Do not dispose of via sanitary sewer or general trash.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator or half-mask with organic vapor cartridges if dust generation is likely.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if handling solutions.

  • Ocular: Chemical splash goggles.

B. Waste Segregation Protocol

To prevent uncontrolled reactions in the waste stream, strictly segregate 3-Hydroxythiophene-2-carbaldehyde from the following:

  • Oxidizing Agents: (e.g., Nitric acid, Peroxides, Permanganates). The aldehyde moiety is a reducing agent and can react exothermically.

  • Strong Bases: (e.g., Sodium hydroxide). Can induce aldol condensation or polymerization, generating heat and pressure.

  • Incompatible Solvents: Do not mix solid waste with halogenated solvent waste unless explicitly approved by your waste contractor.

Disposal Workflow & Containerization

Technical Insight: As a solid with a relatively high melting point (~89°C), this compound does not require liquid containment unless it is in solution. However, due to its air sensitivity, oxidation to 3-hydroxythiophene-2-carboxylic acid can occur over time. While the acid is also organic waste, minimizing chemical transformation in the waste container is best practice.

Step-by-Step Disposal Procedure

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Collection: Transfer the solid using a chemically resistant spatula. Do not generate dust.[10][11][12]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Hydroxythiophene-2-carbaldehyde, Solid"

    • Hazard Checkbox: Toxic, Irritant.[13]

  • Storage: Keep container tightly closed in a cool, dark area (flammables cabinet preferred) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., Non-Halogenated Organic).

  • Container Selection: Use a narrow-mouth HDPE carboy (e.g., Nalgene) or safety can.

  • Neutralization (Optional but Recommended): If the solution is highly acidic or basic due to reagents used in synthesis, adjust pH to 6–8 before adding to the central waste carboy to prevent drum pressurization.

  • Labeling: List all solvents and the approximate concentration of 3-Hydroxythiophene-2-carbaldehyde (<5%).

DisposalWorkflow Start Waste Generation: 3-Hydroxythiophene-2-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Paper, Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture, Wash Solvents) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE/Glass Label: 'Hazardous Solid - Toxic' Solid->SolidContainer OxidizerCheck CRITICAL: Is Oxidizer Present? Liquid->OxidizerCheck FinalStorage Store in SAA (Satellite Accumulation Area) Away from Heat/Light SolidContainer->FinalStorage LiquidSeg Check Solvent Compatibility (Halogenated vs Non-Halogenated) LiquidContainer Container: Solvent Carboy Label: 'Flammable/Toxic Liquid' LiquidSeg->LiquidContainer LiquidContainer->FinalStorage OxidizerCheck->LiquidSeg No Quench Quench Oxidizer (e.g., Sodium Thiosulfate) OxidizerCheck->Quench Yes Quench->LiquidSeg Destruction Final Disposal: High-Temperature Incineration FinalStorage->Destruction

Figure 1: Decision logic for the segregation and packaging of 3-Hydroxythiophene-2-carbaldehyde waste.

Emergency Procedures (Spill Management)

In the event of a spill during disposal transfer:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a soap and water solution.[12] Do not use bleach (hypochlorite) initially, as it may react aggressively with the aldehyde.

  • Disposal of Cleanup Materials: Place all spill debris into the Solid Hazardous Waste container.

Regulatory Compliance & Final Destruction

  • RCRA Classification (USA): While 3-Hydroxythiophene-2-carbaldehyde is not explicitly P- or U-listed, it exhibits characteristics of toxicity. If the waste is ignitable (flash point <60°C due to solvents), it carries the D001 code. If purely toxic/irritant, it falls under general organic hazardous waste.

  • Final Destruction Method: The preferred method is High-Temperature Incineration (Rotary Kiln) at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures complete thermal oxidation of the sulfur-containing ring to SO₂, which is scrubbed, and the aldehyde to CO₂/H₂O.

References

  • ChemicalBook. (2024). 3-hydroxythiophene-2-carbaldehyde Properties and CAS 5118-08-1. Retrieved from

  • PubChem. (2024).[6] Compound Summary: Thiophene-2-carbaldehyde derivatives. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Thiophene-2-carboxaldehyde (Analogous Hazard Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Hydroxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5118-08-1 | Formula: C₅H₄O₂S | State: Solid (Crystalline Powder)

Part 1: Rapid Risk Assessment & Engineering Controls

The "Why" Behind the Protocol

As an Application Scientist, I often see degradation in thiophene derivatives due to improper initial handling. 3-Hydroxythiophene-2-carbaldehyde is not just a standard irritant; it is a functionalized thiophene susceptible to oxidation and tautomerization. Handling this material requires a dual-strategy: protecting you from the potent organosulfur sensitizing potential and protecting the compound from atmospheric degradation.

Hazard Profile Summary

Parameter Data Operational Implication
GHS Classification Warning H315 (Skin), H319 (Eye), H335 (Resp. Irritant).
Physical State Solid (MP: ~88–89°C) Dust Hazard: Primary exposure vector is airborne particulate during weighing.
Reactivity Air/Light Sensitive Quality Risk: Oxidizes to carboxylic acids if left open. Store under inert gas.

| Odor Threshold | Low (Thiophene-like) | Social Hazard: Pungent sulfur odor can contaminate lab clothing/hair if containment fails. |

Part 2: The Defense Layer (PPE Selection)

Do not rely on generic "lab safety" rules. For functionalized thiophenes, we use a "Barrier & Capture" strategy.

1. Respiratory Protection (The Capture Layer)
  • Primary Control: All open-vessel manipulations (weighing, solubilization) must occur inside a certified chemical fume hood .

  • Secondary Control (If hood unavailable for weighing): Use a P100 (HEPA) half-face respirator .

    • Scientist's Note: A standard N95 is insufficient for organosulfur particulates if you have a beard or poor seal; the odor will penetrate.

2. Dermal Protection (The Barrier Layer)

Thiophenes are lipophilic and can permeate standard latex rapidly.

  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).

    • Technique: Change the outer pair immediately if contaminated. This prevents "sulfur fingers"—a persistent odor that lasts for days.

3. Ocular Protection
  • Standard: Chemical splash goggles (indirect vent).

  • Why: Safety glasses leave gaps. If thiophene dust contacts the moisture of the eye, it hydrolyzes and creates immediate, stinging irritation.

Part 3: Operational Workflow & Logic

The following diagram outlines the critical path from storage to reaction, emphasizing the "Warm-Up" step often missed by junior researchers, which leads to water condensation and compound degradation.

G cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Waste Storage Cold Storage (2-8°C) Inert Atmosphere Equilibration Warm to Room Temp (Sealed Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-static Gun + Draft Shield) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (Dissolve immediately) Weighing->Solubilization Minimize Dust Time Waste High-Temp Incineration (Segregated Sulfur Waste) Solubilization->Waste Quench & Dispose

Caption: Operational workflow emphasizing the critical equilibration step to prevent hydrolysis and the containment of dust during weighing.

Part 4: Step-by-Step Handling Protocol
Step 1: Retrieval & Equilibration
  • Remove the container from the refrigerator (2-8°C).

  • CRITICAL: Do not open the vial immediately. Place it in a desiccator and allow it to reach room temperature (approx. 30 mins).

    • Causality: Opening a cold thiophene vial in humid lab air causes immediate water condensation inside the vial, accelerating degradation and causing the powder to clump.

Step 2: Weighing (The High-Risk Step)
  • Transfer the vial to the fume hood.

  • Static Control: Thiophene powders are often static-prone and "fly." Use an anti-static gun (ZeroStat) on the spatula and vial before opening.

  • Draft Control: Turn the hood sash down to the lowest working position to prevent turbulence from blowing the powder.

  • Weigh into a tared vial, not onto weighing paper (reduces transfer losses).

Step 3: Solubilization & Cleanup[1]
  • Add solvent (e.g., DCM, THF) directly to the weighing vial to trap the dust in liquid form.

  • Decontamination: Wipe the balance area with a tissue soaked in dilute bleach (10%) followed by ethanol. The bleach helps oxidize and neutralize sulfur residues that cause odor.

Step 4: Emergency & Disposal[1][2]
  • Spill: Do not dry sweep. Cover with vermiculite, wet slightly with solvent, and scoop into a waste container.

  • Disposal: Label clearly as "Organosulfur Waste." Do not mix with oxidizers (e.g., Nitric acid) in the waste stream, as this can generate heat and toxic SOx gases.

References
  • PubChem. (2024). Compound Summary: Thiophene-2-carboxaldehyde (Isomer Analogue for Hazard Inference). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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